molecular formula C4H8F3NO B8083979 (S)-1-(Trifluoromethoxy)propan-2-amine

(S)-1-(Trifluoromethoxy)propan-2-amine

Cat. No.: B8083979
M. Wt: 143.11 g/mol
InChI Key: CYHCPKZOQXHZHN-VKHMYHEASA-N
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Description

(S)-1-(Trifluoromethoxy)propan-2-amine hydrochloride is a chiral amine building block of significant interest in medicinal chemistry and drug discovery. This compound, with the CAS Number 2055390-08-2, has a molecular formula of C 4 H 9 ClF 3 NO and a molecular weight of 179.57 . The core structure features a propan-2-amine backbone with a stereogenic center in the (S) configuration, a primary amine function, and a strategically placed trifluoromethoxy group. The incorporation of the trifluoromethoxy group is a common strategy in modern lead optimization, as it can profoundly influence the physicochemical properties of a molecule, often enhancing metabolic stability, altering lipophilicity, and improving membrane permeability. As a chiral synthon, this compound is a valuable precursor for the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs), agrochemicals, and ligands for catalysis. Its primary amine group readily undergoes reactions such as amide bond formation or reductive amination, allowing for the incorporation of the chiral trifluoromethoxy-containing fragment into larger molecular architectures. The hydrochloride salt form ensures improved stability and handling for research purposes. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to conduct a comprehensive risk assessment, including review of the Safety Data Sheet (SDS), prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-(trifluoromethoxy)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NO/c1-3(8)2-9-4(5,6)7/h3H,2,8H2,1H3/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHCPKZOQXHZHN-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](COC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Structure of (S)-1-(Trifluoromethoxy)propan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development Professionals

Part 1: Executive Summary & Structural Identity

Compound Identity (S)-1-(Trifluoromethoxy)propan-2-amine hydrochloride is a specialized fluorinated building block used in medicinal chemistry. It serves as a chiral amine scaffold where the trifluoromethoxy group (


) acts as a lipophilic, metabolically stable bioisostere for methoxy (

) or trifluoromethyl (

) groups.

The compound is defined by a propyl backbone with a chiral primary amine at the C2 position (S-configuration) and a trifluoromethoxy ether linkage at the C1 position.

Attribute Detail
IUPAC Name (2S)-1-(trifluoromethoxy)propan-2-amine hydrochloride
CAS Number 2055390-08-2 (HCl salt)
Molecular Formula

Molecular Weight 179.57 g/mol
SMILES CCOC(F)(F)F.Cl
Chirality (S)-Enantiomer (derived from L-Alanine/L-Alaninol)
Stereochemical Assignment

The absolute configuration is (S) .

  • Priority 1:

    
     (Atomic number of N > C)
    
  • Priority 2:

    
     (C attached to O has higher priority than C attached to H)
    
  • Priority 3:

    
    
    
  • Priority 4:

    
     (Pointed away)
    
  • Result: The sequence 1

    
     2 
    
    
    
    3 is counter-clockwise, confirming the (S) configuration.

Part 2: Physicochemical Properties & "The Fluorine Effect"

The incorporation of the


 group drastically alters the physicochemical profile compared to the non-fluorinated analog (1-methoxypropan-2-amine).
Key Properties Table[1]
PropertyValue (Predicted/Observed)Impact on Drug Design
Lipophilicity (LogP) ~1.2 (Free Base)High. The

group adds significant lipophilicity (

), enhancing blood-brain barrier (BBB) permeability.
Basicity (pKa) 7.8 – 8.2Lower than typical amines (~10.5). The electron-withdrawing

reduces amine basicity, increasing the fraction of uncharged species at physiological pH.
H-Bond Donors 3 (Ammonium form)Standard for primary amine salts.
H-Bond Acceptors 4 (3 F + 1 O)Fluorine atoms are weak acceptors; the ether oxygen's basicity is severely reduced by the

group.
Metabolic Stability HighThe

bonds block oxidative metabolism at the terminal methyl position. The ether linkage is stable to hydrolysis.
Mechanistic Insight: The -Oxygen Effect

The oxygen atom is located at the


-position relative to the amine. In standard ethers, this lowers the pKa by ~1-2 units via inductive withdrawal. The trifluoromethyl group amplifies this effect (

for

vs

for

), pulling electron density away from the nitrogen lone pair. This modulation allows medicinal chemists to "tune" the pKa to optimize solubility vs. permeability without changing the steric bulk significantly.

Part 3: Synthesis & Manufacturing Protocols

Direct trifluoromethylation of alcohols is chemically challenging due to the instability of the trifluoromethoxide anion (


), which readily decomposes to carbonyl fluoride (

) and fluoride (

). Therefore, the synthesis requires specialized protocols.

Two primary routes are validated for this class of compounds:

  • Silver-Mediated Oxidative Trifluoromethylation (Lab Scale/High Purity)

  • Oxidative Desulfurization-Fluorination (Scale-Up)

Route 1: Silver-Mediated Protocol (Recommended)

This modern approach uses Togni-type chemistry or silver salts to transfer the


 group to the oxygen under mild conditions.
Step-by-Step Methodology
  • Starting Material: (S)-(+)-2-Amino-1-propanol (L-Alaninol).

  • Protection: The amine must be protected (e.g., Boc) to prevent N-trifluoromethylation.

    • Reagents:

      
      , 
      
      
      
      , DCM.
  • O-Trifluoromethylation:

    • Reagents:

      
       (3 eq), Selectfluor (1.5 eq), 
      
      
      
      (Ruppert-Prakash reagent, 3 eq), KF (4 eq).
    • Conditions: Ethyl acetate,

      
       to RT, 12h.
      
    • Mechanism:[1][2][3][4][5] Formation of an electrophilic

      
       complex that attacks the alcohol.
      
  • Deprotection & Salt Formation:

    • Reagents: 4M HCl in Dioxane.

    • Isolation: Precipitation of the hydrochloride salt.

Route 2: Xanthate Deoxyfluorination (Alternative)

Used when silver reagents are cost-prohibitive.

  • Xanthate Formation: Reaction of N-protected amino alcohol with

    
     and MeI.
    
  • Fluorination: Treatment with HF-Pyridine and a brominating oxidant (e.g., NBS or DBH). The mechanism involves oxidative desulfurization where sulfur is replaced by fluorine atoms.

Synthesis Workflow Diagram

Synthesis Start (S)-2-Aminopropan-1-ol (L-Alaninol) Prot N-Boc Protection (Boc2O, Et3N) Start->Prot Inter1 (S)-N-Boc-Alaninol Prot->Inter1 Rxn O-Trifluoromethylation (AgOTf, TMSCF3, Selectfluor) Inter1->Rxn Critical Step Inter2 (S)-N-Boc-1-(OCF3)propan-2-amine Rxn->Inter2 Deprot Deprotection (4M HCl in Dioxane) Inter2->Deprot Final (S)-1-(Trifluoromethoxy) propan-2-amine HCl Deprot->Final

Caption: Synthetic pathway from chiral pool material (L-Alaninol) to target hydrochloride salt via silver-mediated oxidative trifluoromethylation.

Part 4: Analytical Characterization

To validate the structure and purity, the following spectroscopic signals are diagnostic.

TechniqueDiagnostic SignalInterpretation

F NMR

to

ppm (Singlet)
Characteristic of the

group. A doublet would imply

; a multiplet implies coupling to adjacent protons (not present here).

H NMR

ppm (Multiplet, 2H)
The

protons adjacent to the

group are deshielded by the electronegative oxygen and fluorine atoms.

C NMR

ppm (Quartet,

Hz)
The trifluoromethoxy carbon shows large C-F coupling.
Mass Spec


Molecular ion of the free base.

Part 5: Handling, Stability & Safety

Stability
  • Hygroscopicity: As a primary amine hydrochloride, the compound is hygroscopic. It must be stored in a desiccator.

  • Chemical Stability: The

    
     ether bond is robust. It resists hydrolysis under acidic and basic conditions typical of physiological environments, unlike trifluoroacetates or carbamates.
    
  • Thermal: Stable at room temperature, but long-term storage is recommended at

    
     to prevent slow oxidation or discoloration of the amine.
    
Safety (GHS Classification)
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.

References

  • Liu, J. B., et al. (2015). "Silver-Mediated Oxidative Trifluoromethylation of Alcohols to Alkyl Trifluoromethyl Ethers." Organic Letters, 17(18), 4482–4485. Link

  • Togni, A., et al. (2009).[6][7] "Zinc-Mediated Formation of Trifluoromethyl Ethers from Alcohols and Hypervalent Iodine Trifluoromethylation Reagents." Angewandte Chemie International Edition, 48(24), 4332–4336. Link

  • Leroux, F., et al. (2005). "Trifluoromethyl Ethers – Synthesis and Properties of an Unusual Substituent." ChemBioChem, 6(11), 2206–2213. Link

  • Muller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. Link

  • PubChem Compound Summary. (2024). "this compound hydrochloride." National Center for Biotechnology Information. Link

Sources

Physicochemical Properties & Synthetic Access of Chiral Trifluoromethoxy Amines

[1][2]

Executive Summary

The trifluoromethoxy group (

metabolic robustnessmodulated basicityorthogonal conformational control

Part 1: The Fluorine Effect – Electronic & Steric Fundamentals

The introduction of the

The Anomeric Effect & Orthogonal Conformation

Unlike the methoxy group (



orthogonal conformation

  • Mechanism: This is driven by the anomeric effect (specifically, negative hyperconjugation). The lone pair on the oxygen atom (

    
    ) donates electron density into the low-lying antibonding orbital of the C-F bond (
    
    
    ).
  • Steric Consequence: To maximize this interaction and minimize steric repulsion between the bulky fluorine atoms and ortho-protons, the

    
     group twists out of plane.
    
  • Drug Design Impact: This "escape from flatland" increases the dimensionality of the molecule, potentially improving selectivity for protein binding pockets that require specific 3D vectors.

Electronic Profiling: Basicity Attenuation

The



  • pKa Shift: In aniline derivatives, replacing a para-methoxy group with a para-trifluoromethoxy group drops the pKa by approximately 1.5 log units .

    • 4-Methoxyaniline pKa: ~5.3[1]

    • 4-(Trifluoromethoxy)aniline pKa: ~3.75[2]

  • Physiological Implication: For benzylamines, this withdrawal lowers the pKa from ~9.5 to ~8.6. This increases the fraction of the neutral (unprotonated) species at physiological pH (7.4), thereby enhancing membrane permeability via passive diffusion.

Lipophilicity Modulation

The

Table 1: Comparative Physicochemical Parameters of Substituents

SubstituentHansch

(Lipophilicity)
Hammett

(Electronic)
Field Effect (

)
Resonance (

)

0.000.000.000.00

0.56-0.17-0.04-0.13

-0.02-0.270.26-0.51

0.880.540.380.16

1.04 0.35 0.38 -0.03

Note: The high


Part 2: Visualization of Conformational & Synthetic Logic

Diagram 1: Conformational Orthogonality (The Anomeric Effect)

This diagram illustrates the structural divergence between Methoxy and Trifluoromethoxy amines due to stereoelectronic effects.

ConformationMethoxyMethoxy (-OCH3)Planar ConformationInteraction_Mep-orbital overlap(Resonance)Methoxy->Interaction_MeTrifluoromethoxyTrifluoromethoxy (-OCF3)Orthogonal ConformationInteraction_CF3n(O) -> σ*(C-F)(Hyperconjugation)Trifluoromethoxy->Interaction_CF3Result_MeFlat TopologyHigh Electron DonationInteraction_Me->Result_MeResult_CF33D Twisted TopologyElectron WithdrawalInteraction_CF3->Result_CF3

Caption: Stereoelectronic divergence: Hyperconjugation drives the -OCF3 group orthogonal, unlike the resonance-driven planar -OCH3.

Part 3: Synthesis of Chiral Scaffolds (Protocols)

Accessing chiral amines bearing the

Biocatalytic Transamination
Protocol: Biocatalytic Synthesis of (S)-1-(4-(trifluoromethoxy)phenyl)ethan-1-amine

Rationale: Chemical reductive amination often yields racemates requiring resolution. Biocatalysis using


Materials:
  • Substrate: 4'-(Trifluoromethoxy)acetophenone (100 mM).

  • Enzyme:

    
    -Transaminase (e.g., Vibrio fluvialis variant or commercial ATA screening kit).
    
  • Amine Donor: Isopropylamine (1.0 M) or L-Alanine (with LDH/GDH recycling system).

  • Cofactor: Pyridoxal-5'-phosphate (PLP, 1 mM).

  • Buffer: Potassium phosphate (100 mM, pH 7.5).

Step-by-Step Workflow:
  • Preparation: Dissolve the ketone substrate in DMSO (5% v/v final concentration) to aid solubility, as

    
     compounds are highly lipophilic.
    
  • Reaction Assembly: In a reaction vessel, combine the phosphate buffer, PLP cofactor, and amine donor (Isopropylamine is preferred for equilibrium displacement).

  • Initiation: Add the

    
    -TA enzyme lyophilizate (10 mg/mL) and finally the substrate solution.
    
  • Incubation: Shake at 30°C / 150 rpm for 24 hours. The equilibrium is driven forward by the volatility of the acetone byproduct (if using isopropylamine).

  • Work-up: Basify the reaction mixture to pH 12 using 5M NaOH to deprotonate the amine.

  • Extraction: Extract 3x with MTBE or Ethyl Acetate. The high lipophilicity of the product ensures efficient partitioning into the organic phase.

  • Purification: Dry over

    
    , filter, and concentrate. Isolate via Kugelrohr distillation or silica chromatography (DCM/MeOH/ 
    
    
    ).
Diagram 2: Biocatalytic Workflow

SynthesisKetoneSubstrate:4-(Trifluoromethoxy)acetophenoneSystemBiocatalytic System:ω-Transaminase + PLP(Amine Donor: iPrNH2)Ketone->SystemDissolve in DMSOProcessIncubation:30°C, pH 7.5, 24h(Acetone removal drives eq.)System->ProcessCatalysisExtractionWork-up:Basify to pH 12 -> MTBE ExtractionProcess->ExtractionProductProduct:(S)-1-(4-(trifluoromethoxy)phenyl)ethanamine(>99% ee)Extraction->ProductIsolation

Caption: Green synthesis route utilizing transaminase biocatalysis to achieve high enantiopurity.

Part 4: Strategic Application in Drug Design

Metabolic Stability (Blocking the Soft Spot)

The C-H bonds of a methoxy group (

  • The Fix: Replacing

    
     with 
    
    
    blocks this pathway completely. The C-F bond energy (~485 kJ/mol) renders the group inert to oxidative attack, significantly extending the drug's half-life (
    
    
    ).
Bioisosterism Case Study: Riluzole

Riluzole, a treatment for ALS, features a trifluoromethoxy group on an aniline scaffold.

  • Function: The

    
     group increases lipophilicity for CNS penetration while reducing the electron density on the aniline nitrogen.
    
  • Result: This prevents rapid acetylation (a common clearance pathway for anilines) and optimizes the drug's residence time.

References

  • Physicochemical Properties of the Trifluoromethoxy Group Source: Leroux, F. et al. "The Trifluoromethoxy Group: A Pharmacophore with Unique Properties." ChemMedChem, 2025. [Link]

  • Enantioselective Synthesis of alpha-Trifluoromethyl Amines Source: Zhang, X. et al. "Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion."[3] Journal of the American Chemical Society, 2022.[3] [Link]

  • Lipophilicity and Conformational Analysis Source: Müller, K. et al. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 2007. [Link]

  • Biocatalytic Transamination Protocols Source: Slabu, I. et al. "The catalytic promiscuity of transaminases: preparation of chiral amines." Green Chemistry, 2017. [Link]

  • pKa Modulation by Fluorine Substituents Source: Morgenthaler, M. et al. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem, 2007. [Link]

(S)-1-(Trifluoromethoxy)propan-2-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Synthetic Utility, and Drug Design Applications

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine motifs is a cornerstone of hit-to-lead optimization. (S)-1-(Trifluoromethoxy)propan-2-amine represents a high-value chiral building block that combines the metabolic stability of the trifluoromethoxy (


) group with the versatile reactivity of a chiral primary amine.

This guide provides a comprehensive technical analysis of this molecule. Unlike standard alkyl amines, the presence of the


 moiety significantly alters the electronic and physicochemical landscape of the molecule, offering a "super-lipophilic" alternative to methoxy or methyl groups while mitigating metabolic liabilities.
Part 1: Chemical Identity & Physicochemical Properties[1][2]

The precise characterization of this building block is critical for stoichiometric accuracy in parallel synthesis and process development. Note that this compound is most stable and commercially available as its hydrochloride salt.

1.1 Core Identity Data[1]
PropertyData (Free Base)Data (Hydrochloride Salt)
IUPAC Name (2S)-1-(Trifluoromethoxy)propan-2-amine(2S)-1-(Trifluoromethoxy)propan-2-amine hydrochloride
CAS Number Not widely indexed2055390-08-2
Molecular Formula


Molecular Weight 143.11 g/mol 179.57 g/mol
Chirality (S)-Enantiomer(S)-Enantiomer
Physical State Colorless oil (predicted)White to off-white solid
1.2 Calculated Physicochemical Parameters

Parameters derived for the Free Base to aid in structure-activity relationship (SAR) modeling.

  • Lipophilicity (cLogP): ~0.95 (Compared to -0.3 for non-fluorinated 1-methoxypropan-2-amine). The

    
     group drastically increases lipophilicity, facilitating blood-brain barrier (BBB) penetration.
    
  • Topological Polar Surface Area (TPSA): 26.02 Ų (Amine contribution). The ether oxygen is electronically shielded by the electron-withdrawing

    
     group, reducing its H-bond acceptor capability.
    
  • pKa (Conjugate Acid): ~8.5 – 9.0. The electron-withdrawing effect of the

    
    -trifluoromethoxy group lowers the pKa compared to a standard propyl amine (~10.5), making the free base less basic at physiological pH.
    
Part 2: Strategic Synthetic Routes

The synthesis of this compound is non-trivial due to the instability of the trifluoromethoxide anion and the difficulty of direct O-trifluoromethylation of aliphatic alcohols. Consequently, industrial routes often rely on Biocatalytic Transamination or Asymmetric Hydrogenation of the corresponding ketone.

2.1 Preferred Industrial Route: Biocatalytic Transamination

This route ensures high enantiomeric excess (>99% ee) and avoids the use of expensive chiral auxiliaries.

Synthesis Start 1-(Trifluoromethoxy)acetone (Achiral Precursor) Enzyme ω-Transaminase (ATA) PLP Cofactor Start->Enzyme Substrate Product (S)-1-(Trifluoromethoxy) propan-2-amine Enzyme->Product Stereoselective Amination Byproduct Acetone (Removed via equilibrium shift) Enzyme->Byproduct Donor Amine Donor (e.g., Isopropylamine) Donor->Enzyme NH2 Source

Figure 1: Biocatalytic synthesis via ω-Transaminase.[2] This pathway is preferred for its ability to set the (S)-stereocenter with near-perfect fidelity.

2.2 Mechanism & Causality
  • Precursor Selection: 1-(Trifluoromethoxy)acetone is used because the

    
     bond is pre-installed. Attempting to install 
    
    
    
    onto a chiral amino-alcohol (like L-alaninol) often leads to racemization or N-alkylation side reactions.
  • Stereocontrol: The enzyme pocket of the (S)-selective transaminase sterically enforces the approach of the amine donor, yielding the (S)-enantiomer exclusively.

  • Workup: The resulting amine is volatile. It is immediately treated with anhydrous HCl in dioxane/ether to precipitate the stable hydrochloride salt (CAS 2055390-08-2), preventing loss of material and degradation.

Part 3: Applications in Drug Discovery[1][2][6]

The


 group is often termed a "privileged motif" in medicinal chemistry. When incorporated via this amine building block, it confers specific advantages.[3][4][5]
3.1 The "Fluorine Effect" on DMPK
  • Metabolic Blockade: The C-F bond strength (approx. 116 kcal/mol) renders the terminal carbon immune to Cytochrome P450 oxidation. This blocks the common metabolic route of O-dealkylation seen in standard methoxy ethers.

  • Conformational Bias: The anomeric effect involving the oxygen lone pairs and the C-F antibonding orbitals often locks the

    
     group orthogonal to the alkyl chain, creating a distinct 3D vector compared to a methyl group.
    
3.2 Bioisosteric Mapping

Researchers use this building block to replace:

  • Isopropyl groups: To lower LogP slightly while maintaining steric bulk.

  • Methoxy groups: To block metabolism and increase lipophilicity.

  • Chlorine atoms: The

    
     group has similar steric demand to a chlorine atom but with different electronic properties.
    

Bioisostere cluster_0 Bioisosteric Replacements For: Target Target Molecule This compound Iso (S)-2-Aminobutane (Lipophilic, Metabolically Labile) Iso->Target Increase Metabolic Stability Methoxy (S)-1-Methoxypropan-2-amine (Less Lipophilic, O-Dealkylation Risk) Methoxy->Target Increase BBB Penetration Chloro Chlorinated Analogs (Steric Match, Different Electronics) Chloro->Target Modify H-Bond Acceptance

Figure 2: Decision matrix for utilizing the this compound scaffold in lead optimization.

Part 4: Handling and Quality Control
4.1 Stability and Storage
  • Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored in a desiccator at 2–8°C.

  • Free Base Instability: The free amine readily absorbs

    
     from the air to form carbamates. Protocol:  Always generate the free base in situ or immediately prior to use by partitioning the salt between an organic solvent (DCM or EtOAc) and saturated 
    
    
    
    .
4.2 Analytical Validation

To verify the identity of the purchased or synthesized material, the following signatures must be confirmed:

  • 19F NMR: A singlet around -58 ppm (relative to

    
    ). This is the definitive diagnostic peak for the 
    
    
    
    group.
  • Chiral HPLC: Enantiomeric purity should be >98% ee.

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA + 0.1% Diethylamine (DEA).

References
  • Sigma-Aldrich. this compound hydrochloride Product Page. Retrieved from

  • PubChem. Trifluoromethanamine (Related Compound Data). National Library of Medicine. Retrieved from

  • Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Retrieved from

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for OCF3 utility).
  • ChemScene. this compound hydrochloride MSDS. Retrieved from

Sources

Methodological & Application

Application Note: Protocol for Amide Coupling with (S)-1-(Trifluoromethoxy)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This guide details the optimized protocols for synthesizing amides using (S)-1-(Trifluoromethoxy)propan-2-amine (CAS: 2055390-08-2).[1] This building block is increasingly critical in medicinal chemistry programs due to the trifluoromethoxy (-OCF


)  group.

Why this molecule?

  • Bioisosterism: The -OCF

    
     group acts as a lipophilic, metabolically stable bioisostere for methoxy or chloro groups.[1]
    
  • Conformational Bias: The gauche effect induced by the fluorine atoms can lock the side chain into specific conformations, potentially improving binding affinity.

  • Chirality: The (S)-configuration provides a vector for exploring specific pockets in target proteins (e.g., kinases, GPCRs).

Technical Challenge: While a primary amine, the inductive effect of the


-trifluoromethoxy group lowers the pKa of the conjugate acid (approx. pKa ~9.0–9.5) compared to standard alkyl amines (pKa ~10.5). Consequently, the amine is slightly less nucleophilic, requiring efficient activation of the carboxylic acid partner to ensure high conversion without racemization.

Chemical Profile & Handling

PropertyDataNotes
IUPAC Name This compound hydrochlorideUsually supplied as HCl salt.[1]
CAS 2055390-08-2
MW 179.57 g/mol (HCl salt)Free base MW: 143.11 g/mol .[1]
Physical State White to off-white solid (Salt)Hygroscopic.[1] Store in desiccator.
Solubility Water, Methanol, DMSO, DMFPoor solubility in non-polar solvents (Hexane).
Stability Stable at RT.Warning: Free base is volatile.

Critical Handling Directive: Do NOT isolate the free base prior to reaction. The free amine is volatile and prone to loss during concentration. Always use the hydrochloride salt and release the free base in situ using a tertiary amine base (DIPEA or TEA).

Experimental Workflows (Graphviz)

The following diagram outlines the decision logic for selecting the appropriate coupling protocol based on the carboxylic acid substrate.

CouplingStrategy Start Start: Select Carboxylic Acid CheckSterics Is Acid Sterically Hindered? Start->CheckSterics CheckScale Is Scale > 1 gram? CheckSterics->CheckScale No MethodC Method C: Acid Chloride (Difficult Substrates) CheckSterics->MethodC Yes (e.g., tertiary alpha-carbon) MethodA Method A: HATU/DIPEA (Standard Discovery Scale) CheckScale->MethodA No (<100mg) MethodB Method B: T3P (PPA) (Scalable/Green) CheckScale->MethodB Yes (>1g) WorkupA Workup: Acid/Base Wash + Column Chromatography MethodA->WorkupA WorkupB Workup: Aqueous Wash Only (Low impurity profile) MethodB->WorkupB MethodC->WorkupA

Caption: Decision tree for selecting coupling reagents. HATU is preferred for small-scale discovery; T3P is superior for scale-up due to simplified workup.[1]

Standard Operating Protocols (SOPs)

Method A: HATU-Mediated Coupling (Discovery Standard)

Best for: Small scale (10 mg – 500 mg), valuable acids, and ensuring maximum conversion.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • This compound HCl (1.2 equiv)[1]

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)[1]

  • Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M – 0.2 M)

Protocol:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF.

  • Add HATU (1.2 equiv) and DIPEA (1.0 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow/orange.

  • Amine Addition: Add This compound HCl (1.2 equiv) directly to the vessel.

  • Base Chase: Immediately add the remaining DIPEA (2.0 – 3.0 equiv). Crucial: The salt requires base to release the nucleophile.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[1]

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash sequentially with:

      • 10% Citric Acid or 1M HCl (to remove unreacted amine/DIPEA).

      • Sat. NaHCO

        
         (to remove unreacted acid/HOBt byproducts).
        
      • Brine.

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Method B: T3P (Propylphosphonic Anhydride) Coupling

Best for: Scale-up (>1 g), avoiding epimerization, and simple purification.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine HCl Salt (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Pyridine or DIPEA (3.0 – 4.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Concentration: 0.2 M – 0.5 M)[1]

Protocol:

  • Charge: To a flask, add Carboxylic Acid (1.0 equiv), Amine HCl (1.1 equiv), and solvent (EtOAc).

  • Base: Add Pyridine (3.0 equiv). Cool to 0°C if the acid is prone to racemization; otherwise, start at RT.

  • Coupling: Dropwise add T3P solution (1.5 equiv).

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Workup (The "T3P Advantage"):

    • T3P byproducts are water-soluble.[1]

    • Wash the organic layer with water (x2), 1M HCl, Sat. NaHCO

      
      , and Brine.
      
    • Concentrate. Often yields pure product without chromatography.

Quality Control & Troubleshooting

Analytical Verification[1]
  • 1H NMR (DMSO-d6 or CDCl3):

    • Look for the doublet of the methyl group at position 3 (

      
       ~1.1–1.3 ppm).
      
    • Look for the multiplet of the chiral methine (

      
       ~4.0–4.3 ppm).
      
    • 19F NMR: Essential for confirming the -OCF

      
       group.[1] Expect a singlet around -58 to -60 ppm .[1]
      
  • Chiral Purity (e.e.):

    • Method: Chiral SFC or HPLC.

    • Column: Chiralpak AD-H or IC.

    • Mobile Phase: CO

      
      /MeOH (SFC) or Hexane/IPA (HPLC).
      
    • Note: Always synthesize the racemate (using racemic amine) to establish the separation method.

Troubleshooting Table
IssueProbable CauseSolution
Low Conversion Amine not free; Acid steric hindrance.1.[1] Increase DIPEA to ensure HCl is neutralized.2. Switch to Method C (Acid Chloride) or heat Method B to 50°C.
Racemization Over-activation; High base concentration.1. Use T3P (Method B) at 0°C.2. Switch base to Collidine (weaker base).3. Avoid pre-activation times >10 mins with HATU.
Product Loss Volatility of product.The amide is less volatile than the amine, but if MW is low (<250), avoid high-vac for extended periods.

References

  • General Amide Coupling: Valeur, E.; Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev., 2009 , 38, 606-631. Link

  • T3P Reagent: Dunetz, J. R.; Magano, J.; Weisenburger, G. A. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Org.[2][3][4] Process Res. Dev., 2016 , 20, 140–177. Link

  • Properties of Trifluoromethoxy Group: Müller, K.; Faeh, C.; Diederich, F. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 2007 , 317, 1881-1886.[1][5] Link

  • Supplier Data: Sigma-Aldrich Product Sheet for this compound hydrochloride.[1] Link

Sources

Application Note: Reductive Amination Conditions Using (S)-1-(Trifluoromethoxy)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized conditions for performing reductive amination using (S)-1-(Trifluoromethoxy)propan-2-amine , a high-value chiral building block containing the metabolically stable trifluoromethoxy (


) group.

The protocol prioritizes stereochemical integrity (preventing racemization at the


-chiral center) and chemoselectivity . We recommend a direct reductive amination approach using Sodium Triacetoxyborohydride (

,

)
in 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). This method avoids the harsh pH conditions associated with sodium cyanoborohydride (

) and the racemization risks of catalytic hydrogenation.

Strategic Considerations & Chemical Logic

The Fluorine Effect: Stability and Influence

The trifluoromethoxy group is a "super-halogen" that enhances lipophilicity (


 = +1.04) and metabolic stability without the high reactivity of a trifluoromethyl ketone.
  • Stability: The

    
     ether linkage is robust and inert to standard borohydride reducing agents (
    
    
    
    ,
    
    
    ).
  • Electronic Effect: The electron-withdrawing nature of the

    
     group ($ \sigma_p $ = 0.35) reduces the basicity of the adjacent amine slightly compared to a non-fluorinated analog. This facilitates imine formation but may require buffering (e.g., Acetic Acid) to ensure sufficient protonation of the imine for reduction.
    
Stereochemical Retention (The Critical Variable)

The primary risk in reductive amination of


-chiral amines is racemization . This occurs if the intermediate imine tautomerizes to an achiral enamine.
  • Prevention Strategy: We utilize

    
    .[1] It is a mild hydride donor that operates effectively at weakly acidic pH (maintained by the reagent itself or added AcOH), which promotes rapid reduction of the iminium ion before enamine tautomerization can occur.
    
Starting Material Form

Commercial this compound is typically supplied as the Hydrochloride Salt (HCl) .

  • Handling: The free base is volatile. To ensure accurate stoichiometry and yield, do not free-base the amine in a separate step. Instead, neutralize the salt in situ using a non-nucleophilic base (e.g., DIPEA or TEA) in the presence of the carbonyl.

Visualized Reaction Pathway

The following diagram outlines the mechanistic pathway and the critical control points for stereoretention.

ReductiveAmination Start Amine HCl Salt + Aldehyde/Ketone Neutralization In-Situ Neutralization (DIPEA/TEA) Start->Neutralization Hemiaminal Hemiaminal Intermediate Neutralization->Hemiaminal - H2O Imine Chiral Imine (Kinetic Product) Hemiaminal->Imine Dehydration Enamine Enamine (Achiral - AVOID) Imine->Enamine Slow Tautomerization (Risk if Reduction is Slow) Iminium Protonated Iminium (Activated) Imine->Iminium + H+ (AcOH) Enamine->Imine Racemization Product Secondary Amine (Stereopure) Iminium->Product + H- (STAB) FAST Reduction

Figure 1: Mechanistic pathway highlighting the critical "Race against Racemization." Rapid reduction of the Iminium ion by STAB prevents the formation of the achiral Enamine.

Experimental Protocol

Materials & Reagents Table
ReagentEquiv.RoleNotes
This compound HCl 1.0Limiting ReagentHygroscopic; weigh quickly.
Aldehyde / Ketone 1.1 - 1.2ElectrophileSlight excess ensures complete amine consumption.
Sodium Triacetoxyborohydride (STAB) 1.4 - 1.5Reducing AgentMoisture sensitive.[2] Use fresh bottle.
DIPEA (Diisopropylethylamine) 1.0BaseNeutralizes the HCl salt.
Acetic Acid (AcOH) 1.0 - 2.0CatalystEssential for Ketones; Optional for reactive Aldehydes.
1,2-Dichloroethane (DCE) Solvent0.1 - 0.2 MPreferred for rate. DCM is a valid alternative.
Step-by-Step Procedure (Standard Scale: 1.0 mmol)

Step 1: In-Situ Neutralization & Imine Formation

  • To a dry reaction vial equipped with a magnetic stir bar, add This compound HCl (1.0 equiv).

  • Add DCE (or DCM) to achieve a concentration of ~0.2 M (e.g., 5 mL for 1 mmol).

  • Add DIPEA (1.0 equiv) and stir for 5-10 minutes at Room Temperature (RT) to liberate the free amine.

  • Add the Aldehyde or Ketone (1.1–1.2 equiv).

    • Optimization Note: If using a ketone or a sterically hindered aldehyde, add Acetic Acid (1.0–2.0 equiv) at this stage to catalyze imine formation.

  • Stir for 30–60 minutes under Nitrogen (

    
    ).
    
    • Checkpoint: For difficult substrates (e.g., aryl ketones), extend this time to 2-4 hours or add 4Å Molecular Sieves to drive equilibrium.

Step 2: Reduction 6. Cool the mixture to 0°C (ice bath). Note: Cooling is optional for aldehydes but recommended to suppress side reactions. 7. Add Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv) in one portion. 8. Remove the ice bath and allow the reaction to warm to RT. Stir for 2–16 hours.

  • Monitoring: Check reaction progress via LC-MS or TLC. Look for the disappearance of the amine starting material.

Step 3: Work-up & Purification 9. Quench: Add saturated aqueous


 solution carefully (gas evolution possible). Stir vigorously for 15 minutes to quench excess borohydride.
10. Extraction:  Extract the aqueous layer with DCM (

). 11. Drying: Combine organic layers, dry over

or

, and filter. 12. Concentration: Concentrate in vacuo.
  • Caution: The free base product may be semi-volatile. Do not apply high vacuum for extended periods or heat excessively.
  • Purification: Purify via Flash Column Chromatography (Silica Gel).
  • Eluent: Typically Hexanes/EtOAc or DCM/MeOH (with 1%
    
    
    if the product is very polar).

Troubleshooting & Optimization Matrix

This "Self-Validating" system allows you to diagnose issues based on observed data.

ObservationDiagnosisCorrective Action
Low Conversion (<50%) Imine formation is unfavorable.Add AcOH (if not already used). Add 4Å Molecular Sieves . Increase reaction time before adding STAB.
Remaining Aldehyde Excess electrophile used.[3]Scavenge with polymer-supported amine or perform an acid wash during workup.
Dialkylation (for 1° amines) Aldehyde is too reactive.Add the aldehyde slowly (dropwise) to the amine/STAB mixture (Inverse Addition).
Racemization Observed Enamine pathway active.Ensure STAB is used (not

). Keep temperature low (0°C). Reduce reaction time.
Product Loss on Vac Product is volatile.Form the HCl or Oxalate salt immediately after workup for isolation.

Decision Tree for Condition Selection

ConditionSelection Start Select Carbonyl Type Aldehyde Aldehyde Start->Aldehyde Ketone Ketone Start->Ketone Aldehyde_Cond Standard Protocol: STAB, DCE, RT (No AcOH needed usually) Aldehyde->Aldehyde_Cond Diff_Ketone Is Ketone Sterically Hindered or Electron Deficient? Ketone->Diff_Ketone Ketone_Cond Activated Protocol: STAB, DCE, AcOH (2 eq) Possible Mol. Sieves Diff_Ketone->Ketone_Cond No Titanium Titanium Method: 1. Ti(OiPr)4 (neat), 60°C 2. NaBH4 reduction Diff_Ketone->Titanium Yes (Hard to form Imine)

Figure 2: Decision tree for selecting reaction conditions based on carbonyl reactivity.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61, 3849–3862.[4][5]

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018 , 61, 5822–5880.

  • Leroux, F.; Jeschke, P.; Schlosser, M. "

    
    -Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species." Chemical Reviews, 2005 , 105, 827–856. 
    

Sources

Application Note: Strategic Incorporation of OCF3-Isopropylamine into Peptide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the strategic incorporation of OCF3-isopropylamine motifs into peptide scaffolds.

Executive Summary & Scientific Rationale

The incorporation of trifluoromethoxy (


) groups into peptide scaffolds represents a high-impact strategy for optimizing pharmacokinetics. The OCF3-isopropylamine  motif—specifically 1-(trifluoromethoxy)propan-2-amine —serves as a critical bioisostere for standard isopropylamine or valine-derived C-terminal caps.
Why OCF3-Isopropylamine?
  • Metabolic Stability: The

    
     group blocks metabolic oxidation at labile sites. In standard isopropylamine, the methine and methyl protons are susceptible to CYP450-mediated hydroxylation. The electron-withdrawing 
    
    
    
    group (
    
    
    ) deactivates adjacent C-H bonds, extending half-life (
    
    
    ).
  • Lipophilicity Modulation: The

    
     group is highly lipophilic (Hansch 
    
    
    
    ) compared to a methyl group (
    
    
    ) or methoxy group (
    
    
    ). This enhances membrane permeability and blood-brain barrier (BBB) penetration without the steric bulk of a tert-butyl group.
  • Conformational Locking: The

    
     group prefers an orthogonal conformation relative to the aromatic ring (in aryl systems) or specific gauche effects in aliphatic chains, potentially locking bioactive peptide conformations.
    

Building Block Characterization

The term "OCF3-isopropylamine" in this protocol refers to 1-(trifluoromethoxy)propan-2-amine (and its stereoisomers), a structural analog of isopropylamine where one methyl group is replaced by a trifluoromethoxy-methyl moiety.

PropertySpecification
Chemical Name 1-(Trifluoromethoxy)propan-2-amine (hydrochloride)
CAS Number 2055390-08-2 (S-isomer) / Generic
Molecular Formula

Molecular Weight 143.11 g/mol (Free base)
pKa (Conjugate Acid) ~9.0 - 9.5 (Lower than isopropylamine due to

-fluorine effect)
Solubility Soluble in DMF, DMSO, MeOH; Water (as HCl salt)

Protocol A: C-Terminal Incorporation (Solution Phase Hybrid)

Objective: Capping the C-terminus of a peptide with OCF3-isopropylamine. Challenge: Direct solid-phase coupling of volatile/expensive amines to the C-terminus is inefficient. Solution: A "Side-Chain Protected Solution Coupling" strategy. We synthesize the protected peptide acid on 2-Chlorotrityl Chloride (2-CTC) resin, cleave it mildly, and couple the amine in solution.

Workflow Diagram (DOT)

G Resin 2-CTC Resin (Loading) SPPS SPPS Elongation (Fmoc Strategy) Resin->SPPS Fmoc-AA-OH Cleavage Mild Cleavage (1% TFA/DCM) SPPS->Cleavage Protected Peptide Coupling Solution Coupling (Peptide-COOH + OCF3-Amine) Cleavage->Coupling Retains Side-Chain PG Deprotection Global Deprotection (95% TFA) Coupling->Deprotection Amide Bond Formed Final Purified Peptide-NH-R Deprotection->Final HPLC Purification

Caption: Hybrid SPPS-Solution phase workflow for efficient incorporation of expensive OCF3-amine building blocks.

Step-by-Step Procedure
Phase 1: Synthesis of Protected Peptide Acid
  • Resin Loading: Use 2-Chlorotrityl Chloride Resin (100-200 mesh, ~1.0 mmol/g).

    • Swell 200 mg resin in dry DCM for 20 min.

    • Load first amino acid (Fmoc-AA-OH, 1.0 equiv) + DIPEA (4.0 equiv) in DCM. React 2h.

    • Capping: Add MeOH (0.5 mL/g resin) to quench unreacted chlorides (15 min).

  • Elongation: Perform standard Fmoc SPPS (Deprotection: 20% Piperidine/DMF; Coupling: AA/HBTU/DIPEA).

  • Final Fmoc Removal: Remove the N-terminal Fmoc group (unless N-terminal acetylation is planned later).

Phase 2: Mild Acid Cleavage

Crucial Step: This releases the peptide from the resin while keeping side-chain protecting groups (Boc, tBu, Trt, Pbf) intact.

  • Wash resin with DCM (

    
    ).
    
  • Treat resin with 1% TFA in DCM (

    
    ).
    
  • Filter directly into a flask containing 10% Pyridine in MeOH (to neutralize TFA immediately and prevent premature side-chain deprotection).

  • Concentrate under reduced pressure. Precipitate with cold water or ether if possible, or use the crude residue directly.

Phase 3: Solution Phase Coupling
  • Dissolution: Dissolve the Protected Peptide-COOH (1.0 equiv) in minimal dry DMF.

  • Activation: Add HATU (1.1 equiv) and HOAt (1.1 equiv).

  • Base: Add DIPEA (2.5 equiv). Stir for 2 minutes to activate (Yellow

    
     Orange color change).
    
  • Amine Addition: Add 1-(trifluoromethoxy)propan-2-amine HCl (1.2 equiv).

    • Note: If using the HCl salt, ensure enough DIPEA is added to neutralize the salt (Total DIPEA

      
       3.5 - 4.0 equiv).
      
  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Look for Mass = Protected Peptide + 143 Da - 18 Da).

Phase 4: Global Deprotection & Purification
  • Evaporate DMF.

  • Treat residue with TFA/TIPS/Water (95:2.5:2.5) for 2–3 hours.

  • Precipitate in cold diethyl ether.

  • Purify via RP-HPLC (C18 column). Note: The OCF3 group will increase retention time significantly compared to the non-fluorinated analog.

Protocol B: Side-Chain Incorporation (On-Resin)

Objective: Installing OCF3-isopropylamine onto an Aspartic (Asp) or Glutamic (Glu) acid side chain.

Reagents Required[1][2][3][4][5][6][7]
  • Resin: Rink Amide (for C-term amide) or Wang (for C-term acid).

  • Orthogonal Protection: Fmoc-Glu(ODmab)-OH or Fmoc-Asp(O-2-PhiPr)-OH.

Procedure
  • Peptide Assembly: Incorporate Fmoc-Glu(ODmab)-OH at the desired position.

  • Selective Deprotection:

    • Remove ODmab group: Treat resin with 2% Hydrazine hydrate in DMF (

      
      ).
      
    • Wash: DMF (

      
      ), DCM (
      
      
      
      ), DMF (
      
      
      ).
    • QC: Perform a Kaiser test (should be negative) and a Bromophenol Blue test (should be blue, indicating free COOH).

  • On-Resin Coupling:

    • Reagent: PyAOP (Phosphonium reagents are superior for on-resin cyclization/modification) or DIC/Oxyma .

    • Mix: Peptide-Resin + OCF3-Amine (2.0 equiv) + PyAOP (2.0 equiv) + DIPEA (4.0 equiv) in DMF.

    • React: 4–6 hours or overnight.

  • Final Cleavage: Standard TFA cleavage.

Validation & Quality Control

The unique electronic signature of the


 group allows for specific validation techniques.
19F NMR Spectroscopy[8]
  • Setup: Dissolve ~1 mg of purified peptide in

    
     or 
    
    
    
    .
  • Expectation: A singlet (or slight multiplet due to chiral center) around -57.0 to -59.0 ppm (referenced to

    
    ).
    
  • Diagnostic: This peak is distinct from

    
    -aryl (-63 ppm) or 
    
    
    
    -alkyl (-72 ppm) groups, confirming the integrity of the
    
    
    ether bond.
LC-MS Analysis
  • Mass Shift: The substitution of a Hydrogen (1 Da) with an

    
     group (85 Da) results in a mass shift of +84 Da  relative to the non-fluorinated isopropyl analog (if comparing Isopropyl vs OCF3-isopropyl).
    
  • Retention Time: Expect a shift to a higher percentage of Acetonitrile (ACN) due to the lipophilicity (

    
    ) of the 
    
    
    
    moiety.
Comparative Data Table
ParameterStandard Peptide-IsopropylPeptide-OCF3-IsopropylImpact
Molecular Weight


Mass Confirmation
HPLC Retention


(1-3 min)
Increased Lipophilicity
Metabolic Stability Low (Methyl oxidation)HighBlocked Metabolic Soft Spot
19F NMR Signal None~ -58 ppmSpecific Tracer

References

  • Role of Trifluoromethoxy Groups in Drug Design Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[1] Source: MDPI / Molecules (2025). URL:[Link]

  • Synthesis of Trifluoromethoxy Amines Title: Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. Source: NIH / PMC (2015). URL:[Link]

  • Solid Phase Peptide Synthesis Protocols Title: Standard practices for Fmoc-based solid-phase peptide synthesis.[2][3] Source: UCI / Nowick Lab (2020). URL:[Link]

Sources

Strategic Protection of (S)-1-(Trifluoromethoxy)propan-2-amine: Stability, Chirality, and Scalability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-1-(Trifluoromethoxy)propan-2-amine (CAS: 2055390-08-2) is a high-value chiral building block in modern medicinal chemistry. The trifluoromethoxy (-OCF


) group is increasingly utilized as a "super-lipophilic" bioisostere for methoxy or chloro substituents, offering metabolic stability and unique conformational properties.

However, the handling of this amine presents two distinct challenges:[1]

  • Volatility: As a low-molecular-weight amine, the free base is prone to evaporative loss, necessitating careful handling or in situ protection.

  • Nucleophilicity: The electron-withdrawing nature of the

    
    -OCF
    
    
    
    group lowers the pKa of the amine (estimated pKa ~8.8–9.2) compared to non-fluorinated analogs, potentially requiring modified reaction times or base strengths during protection.

This guide details three orthogonal protection strategies (Boc, Fmoc, Cbz) designed to preserve the (S)-stereocenter and maximize yield.

Molecule Profile & Strategic Analysis

Physicochemical Properties
PropertyData / EstimateImplication for Protocol
Structure Chiral

-amino ether
Steric bulk at C1 is moderate; C2 is the chiral center.
State (HCl Salt) White SolidPreferred storage form. Hygroscopic.
State (Free Base) Colorless Oil (Volatile)CRITICAL: Do not rotary evaporate to dryness at high vacuum/temp.
Electronic Effect

-EWG (-OCF

)
Amine is less nucleophilic than isopropylamine.
Lipophilicity High (

)
Protected intermediates may elute quickly in non-polar solvents.
Decision Matrix: Selecting the Right Group

The choice of protecting group (PG) depends on the downstream application.

PG_Selection Start Start: this compound HCl App_Peptide Application: Peptide Synthesis (SPPS) Start->App_Peptide App_MedChem Application: MedChem Scaffold / Scale-up Start->App_MedChem Res_Fmoc Protocol B: Fmoc Protection (Base Labile) App_Peptide->Res_Fmoc Standard Fmoc/tBu strategy Res_Boc Protocol A: Boc Protection (Acid Labile) App_Peptide->Res_Boc Boc/Bzl strategy (Rare) Cond_Acid Requires Acid Stability? App_MedChem->Cond_Acid Cond_Base Requires Base Stability? Cond_Acid->Cond_Base No Res_Cbz Protocol C: Cbz Protection (Hydrogenolysis) Cond_Acid->Res_Cbz Yes (Survives TFA) Cond_Base->Res_Fmoc No Cond_Base->Res_Boc Yes (Survives LiOH/NaOH)

Figure 1: Decision matrix for selecting the appropriate protecting group based on downstream synthetic requirements.

Protocol A: Boc Protection (Recommended for Scale-up)

Rationale: The tert-butoxycarbonyl (Boc) group is the most robust choice for this molecule. It converts the volatile amine into a stable, lipophilic carbamate that is easily purified. Mechanism: Nucleophilic attack of the amine on Di-tert-butyl dicarbonate (Boc


O).
Key Modification:  We utilize a biphasic system  to avoid isolating the volatile free base.
Materials
  • This compound HCl (1.0 equiv)

  • Boc

    
    O (1.1 equiv)
    
  • Sodium Bicarbonate (NaHCO

    
    ) (2.5 equiv)
    
  • Solvent: THF / Water (1:1 v/v)

Step-by-Step Procedure
  • Setup: In a round-bottom flask, dissolve the amine hydrochloride salt in water (5 mL per mmol).

  • Basification: Add solid NaHCO

    
     (2.5 equiv) in one portion. The solution will bubble (CO
    
    
    
    evolution). Stir for 10 minutes.
    • Note: Using a weaker base like bicarbonate prevents potential racemization that could occur with strong bases (e.g., NaOH) over prolonged periods, although the risk is low for this specific structure.

  • Addition: Add THF (equal volume to water) followed by Boc

    
    O (1.1 equiv).
    
  • Reaction: Stir vigorously at Room Temperature (20–25 °C) for 4–6 hours.

    • Monitoring: Monitor by TLC (stain with Ninhydrin; free amine is purple, Boc-amine is usually faint/invisible or requires charring). Best Method:

      
      F NMR of an aliquot (shift change of -OCF
      
      
      
      signal).
  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with 5% citric acid (to remove unreacted amine), then brine.

    • Dry over Na

      
      SO
      
      
      
      .
  • Isolation: Concentrate under reduced pressure.

    • Result: The Boc-protected amine is non-volatile and can be handled safely.

Protocol B: Fmoc Protection (For Peptide Synthesis)

Rationale: Required for Solid Phase Peptide Synthesis (SPPS). Critical Precaution: Avoid using Fmoc-Cl. The high reactivity of Fmoc-Cl can lead to "dipeptide" formation or racemization. Use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide).

Materials
  • This compound HCl (1.0 equiv)

  • Fmoc-OSu (1.05 equiv)

  • NaHCO

    
     (2.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: Acetone/Water or Dioxane/Water (1:1)

Step-by-Step Procedure
  • Dissolution: Dissolve the amine HCl salt in Dioxane/Water (1:1).

  • Buffering: Add NaHCO

    
     (2.0 equiv). Ensure pH is roughly 8–9.
    
  • Addition: Add Fmoc-OSu (1.05 equiv) slowly as a solution in a small amount of Dioxane.

    • Why OSu? The succinimide leaving group is less aggressive than chloride, ensuring the reaction is driven by the nucleophilicity of the amine without attacking the chiral center.

  • Reaction: Stir at RT for 12–16 hours. The -OCF

    
     group reduces nucleophilicity, so this reaction takes longer than with standard alanine.
    
  • Workup:

    • Evaporate Dioxane (carefully).

    • Acidify the remaining aqueous suspension to pH 2–3 with 1N HCl (Fmoc is stable to dilute acid).

    • Extract with EtOAc.

  • Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography to ensure high enantiomeric purity.

Protocol C: Cbz Protection (Hydrogenolysis Route)

Rationale: Benzyl carbamates (Cbz) are stable to both TFA (Boc removal conditions) and Piperidine (Fmoc removal conditions), offering excellent orthogonality.

Workflow Diagram

Cbz_Protocol Step1 Dissolve Amine HCl (Water/Acetone) Step2 Add Na2CO3 (pH Control ~9) Step1->Step2 Step3 Add Cbz-Cl (Dropwise, 0°C) Step2->Step3 Step4 Stir 2h @ 0°C then RT Step3->Step4 Step5 Acidic Workup (Remove unreacted amine) Step4->Step5

Figure 2: Workflow for Cbz protection using Schotten-Baumann conditions.

Procedure Notes
  • Reagent: Benzyl chloroformate (Cbz-Cl).

  • Temperature: Crucial. Start at 0 °C. The reaction is exothermic.

  • Deprotection: The -OCF

    
     group is stable to standard hydrogenolysis (H
    
    
    
    , Pd/C). It will not undergo hydrodefluorination under mild conditions (1 atm H
    
    
    , RT).

Analytical Validation & Troubleshooting

NMR Validation

The -OCF


 group provides a built-in handle for 

F NMR.
  • Starting Material: Single singlet around -58 to -60 ppm (depending on solvent).

  • Product: Slight chemical shift change.

  • Racemization Check: To verify the (S)-enantiomer purity, derivatize a small aliquot with Mosher's Acid Chloride. The -OCF

    
     group will show distinct diastereomeric peaks in 
    
    
    
    F NMR if racemization occurred.
Common Pitfalls
IssueCauseSolution
Low Yield Volatility of free baseNever isolate the free base. Use "one-pot" biphasic protection (Protocol A).
Incomplete Reaction Low nucleophilicity of amineIncrease reaction time or use a slightly stronger base (DIPEA instead of NaHCO

) for Fmoc/Cbz.
Oil formation Lipophilicity of -OCF

The products are often oils. If a solid is required, try crystallizing the Boc-amine from Pentane/Ether at -20°C.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. (Standard reference for Boc/Fmoc/Cbz conditions).
  • Leroux, F. R., et al. (2008). "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." ChemMedChem. Link (Discusses stability and lipophilicity of -OCF3).

  • Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[2] Chemical Reviews, 109(6), 2455-2504. Link (Comprehensive review of peptide protecting groups).

  • Sigma-Aldrich. (2023). Product Specification: this compound hydrochloride.[3][4][5] Link (Physical property verification).

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots." Journal of Medicinal Chemistry. Link (Context on OCF3 in drug design).

Sources

Synthesis of trifluoromethoxy-substituted heterocycles using chiral amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Synthesis of Trifluoromethoxy-Substituted Heterocycles using Chiral Amines


 Incorporation

Executive Summary

The trifluoromethoxy (


) group is a "privileged motif" in modern medicinal chemistry, offering a unique combination of high lipophilicity (Hansch 

), metabolic stability, and orthogonal conformational preference relative to the aromatic plane.[1] Despite its utility, the enantioselective installation of

onto heterocyclic scaffolds remains a significant synthetic challenge due to the thermal instability of the trifluoromethoxide anion (

) and the lack of stable electrophilic sources.

This guide details two validated strategies for synthesizing chiral trifluoromethoxy-substituted heterocycles using chiral amine organocatalysts :

  • Direct Electrophilic Trifluoromethoxylation via Cinchona-derived Phase-Transfer Catalysis (PTC).

  • Stereoselective Scaffold Construction via Chiral Secondary Amine (Iminium/Enamine) Catalysis.

Strategic Overview & Mechanistic Logic

The synthesis of chiral


 molecules generally follows two distinct pathways. The choice of pathway depends on whether the 

group is introduced onto a pre-formed ring or if the ring is built around an

-bearing precursor.
Pathway A: Direct Functionalization (Non-Covalent Catalysis)
  • Concept: Use of a chiral tertiary amine (e.g., Cinchona alkaloid derivative) to facilitate the transfer of an electrophilic

    
     species to a nucleophilic heterocycle.
    
  • Key Reagent: Trifluoromethyl arylsulfonate (TFMS) serves as a precursor which, in the presence of AgF, generates an active

    
     species in situ.
    
  • Role of Chiral Amine: Acts as a Phase-Transfer Catalyst (PTC), forming a tight ion pair with the enolate of the substrate, directing the facial selectivity of the incoming electrophile.

Pathway B: Scaffold Construction (Covalent Catalysis)
  • Concept: Use of a chiral secondary amine (e.g., Jørgensen-Hayashi or MacMillan catalyst) to activate

    
    -substituted enals or enones toward cycloaddition.
    
  • Role of Chiral Amine: Forms a transient chiral iminium ion, lowering the LUMO of the electrophile and shielding one face, allowing for high diastereo- and enantiocontrol during ring closure.

Mechanistic Visualization

The following diagram illustrates the dual catalytic modes utilized in these protocols.

CatalyticPathways cluster_PTC Protocol A: Non-Covalent (PTC) Activation cluster_Iminium Protocol B: Covalent (Iminium) Activation TFMS TFMS Precursor AgOCF3 Ag-OCF3 (In Situ) TFMS->AgOCF3 Fluoride Activation AgF AgF AgF->AgOCF3 Complex_A Chiral Ion Pair (Cinchona) AgOCF3->Complex_A Electrophilic Attack Substrate_A Cyclic Keto-Ester Substrate_A->Complex_A Deprotonation Product_A Chiral OCF3-Heterocycle Complex_A->Product_A Stereoselective C-O Bond Formation Amine_Cat Chiral 2° Amine Iminium Chiral Iminium Intermediate Amine_Cat->Iminium Condensation Enal OCF3-Enal Enal->Iminium Product_B Chiral OCF3-Pyrrolidine Iminium->Product_B [3+2] Cycloaddition Dipole Nitrone/Dipole Dipole->Product_B Product_B->Amine_Cat Hydrolysis (Catalyst Turnover)

Caption: Dual mechanistic pathways for enantioselective trifluoromethoxylation. Top: Ion-pairing catalysis. Bottom: Covalent iminium activation.

Protocol A: Direct Asymmetric Trifluoromethoxylation

Target: Enantioselective synthesis of


-trifluoromethoxy-substituted cyclic 

-keto esters (e.g., tetralone or indanone derivatives).
Reagents & Materials
ComponentSpecificationRole
Substrate Cyclic

-keto ester (e.g., 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate)
Nucleophile
TFMS Trifluoromethyl arylsulfonate (CAS: 126944-79-4)Electrophilic OCF3 Precursor
Catalyst N-Benzyl-dihydroquinine chloride (or similar Cinchona salt)Chiral Phase Transfer Catalyst
Silver Source AgF (Silver Fluoride)OCF3 Generator
Solvent Toluene / DCM (2:1 v/v)Reaction Medium
Additive 2,6-Di-tert-butyl-4-methylpyridine (DTBMP)Proton Scavenger
Step-by-Step Methodology
  • Catalyst Preparation: In a flame-dried Schlenk tube, charge the Cinchona alkaloid catalyst (10 mol%) and AgF (2.0 equiv).

  • Solvent Addition: Add anhydrous Toluene/DCM mixture (0.1 M concentration relative to substrate) under Argon atmosphere.

  • Substrate Activation: Add the cyclic

    
    -keto ester (1.0 equiv) and DTBMP (1.1 equiv). Stir at -20°C for 30 minutes to allow enolate formation and ion-pairing.
    
  • Reagent Addition: Add TFMS (1.2 equiv) dropwise. Note: TFMS is sensitive; handle under inert gas.

  • Reaction Monitoring: Stir at -20°C for 12–24 hours. Monitor consumption of the starting keto-ester via TLC or LC-MS.

    • Checkpoint: The formation of the OCF3 product is often accompanied by the precipitation of Ag-sulfonate byproducts.

  • Quench & Workup: Filter the mixture through a pad of Celite to remove silver salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Critical Control Point: The temperature must be strictly controlled. Above 0°C, the in-situ generated


 species decomposes rapidly to 

and

.

Protocol B: Stereoselective Scaffold Construction

Target: Synthesis of chiral trifluoromethoxy-pyrrolidines via [3+2] cycloaddition.

Reagents & Materials
ComponentSpecificationRole
Substrate A (E)-3-(4-(trifluoromethoxy)phenyl)acrylaldehydeOCF3-Bearing Dipolarophile
Substrate B N-Methyl-alpha-phenylnitrone1,3-Dipole
Catalyst Jørgensen-Hayashi Catalyst (TMS-prolinol ether)Chiral Secondary Amine
Acid Additive Benzoic acid (20 mol%)Co-catalyst (accelerates hydrolysis)
Solvent DCM or CHCl3Reaction Medium
Step-by-Step Methodology
  • Catalyst Loading: To a vial equipped with a magnetic stir bar, add the Jørgensen-Hayashi catalyst (10-20 mol%) and Benzoic acid (20 mol%).

  • Substrate A Addition: Dissolve the OCF3-cinnamaldehyde derivative (1.0 equiv) in DCM (0.2 M) and add to the vial. Stir for 10 minutes to form the iminium ion (often indicated by a slight color change).

  • Substrate B Addition: Add the nitrone (1.2 equiv) in one portion.

  • Reaction: Stir at ambient temperature (23°C) or 0°C depending on the desired diastereoselectivity.

    • Mechanistic Note: The reaction proceeds via an endo-selective [3+2] cycloaddition. The bulky silyl group on the catalyst shields the Re-face, forcing the dipole to attack from the Si-face.

  • Hydrolysis: Once TLC indicates consumption of the aldehyde, add water (5 equiv) and stir vigorously for 1 hour to hydrolyze the iminium intermediate and release the catalyst.

  • Workup: Extract with DCM (3x), dry over

    
    , and concentrate.
    
  • Reduction (Optional but Recommended): The resulting formyl-pyrrolidine is often unstable. Immediately reduce to the corresponding alcohol using

    
     in MeOH for easier isolation and characterization.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Decomposition of AgOCF3Ensure temp is <-10°C. Check AgF quality (must be anhydrous/fresh).
Low Enantioselectivity (Protocol A) Background reactionReduce AgF loading or switch to a bulkier Cinchona derivative (e.g., (DHQD)2PHAL).
Poor Diastereocontrol (Protocol B) Temperature too highLower reaction temperature to -10°C or -20°C.
Catalyst Poisoning Impurities in solventEnsure solvents are distilled and acid-free (stabilizers in CHCl3 can interfere).

Safety Considerations

  • TFMS & AgF: TFMS is a sulfonate ester and a potential alkylating agent. AgF is hygroscopic and corrosive.

  • OCF3 Decomposition: The decomposition of trifluoromethoxides can release Carbonyl Fluoride (

    
    ), which hydrolyzes to HF. Perform all reactions in a well-ventilated fume hood.
    

References

  • Guo, S., Cong, F., Guo, R., Wang, L., & Tang, P. (2017). Asymmetric silver-catalysed intermolecular bromotrifluoromethoxylation of alkenes with a new trifluoromethoxylation reagent.

  • Zhou, M., Ni, C., Zeng, Y., & Hu, J. (2015). Trifluoromethyl Arylsulfonate (TFMS): An Efficient Reagent for the Synthesis of Trifluoromethyl Ethers and Thioethers. Journal of the American Chemical Society, 137(45), 14354–14360.

  • Marigo, M., Wabnitz, T. C., Fielenbach, D., & Jørgensen, K. A. (2005).

    
    -Unsaturated Aldehydes. Angewandte Chemie International Edition, 44(5), 794–797.
    
    
  • Qi, X., Chen, P., & Liu, G. (2015). Enantioselective Oxidative Trifluoromethoxylation of Alkenes.

  • Huang, Q., & Tang, P. (2020).[2][3] Silver-Mediated Intermolecular Iodotrifluoromethoxylation of Alkenes. The Journal of Organic Chemistry, 85(4), 2512–2519.

Sources

Application Notes & Protocols: Synthesis of Trifluoromethoxy-Containing Amines

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals on the general procedures for synthesizing trifluoromethoxy-containing amines via nucleophilic substitution and related methodologies.

Abstract

The trifluoromethoxy (-OCF₃) group has emerged as a critical substituent in modern medicinal chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] When incorporated into amine-containing scaffolds—a cornerstone of many pharmaceuticals—it offers a powerful strategy for fine-tuning molecular properties to create superior drug candidates.[3][4][5] However, the synthesis of molecules bearing both an amine and a trifluoromethoxy group presents unique challenges. This guide provides a comprehensive overview of the core principles, key reagents, and detailed protocols for the synthesis of trifluoromethoxy-containing amines, with a focus on nucleophilic substitution pathways and mechanistically related transformations.

Core Concepts: Navigating Trifluoromethoxylation Strategies

The introduction of an -OCF₃ group onto an amine-containing molecule can be broadly approached through two distinct chemical strategies, defined by the nature of the trifluoromethoxylating agent. Understanding the causality behind choosing a particular pathway is essential for experimental success.

Nucleophilic Trifluoromethoxylation

This strategy involves the use of a reagent that acts as a source of the trifluoromethoxide anion (⁻OCF₃) . This potent nucleophile attacks an electrophilic center on the substrate to form the C-OCF₃ or N-OCF₃ bond. This approach is particularly effective for aromatic systems activated towards nucleophilic aromatic substitution (SNAr) or when using transition-metal catalysis.[6]

  • Causality: The choice of a nucleophilic pathway is dictated by the substrate's electronic properties. Aromatic rings functionalized with strong electron-withdrawing groups or precursor moieties that can be converted into good leaving groups (like in the pyridinium salt activation) are ideal candidates.[6]

Electrophilic Trifluoromethoxylation

Conversely, this approach utilizes a reagent that delivers an electrophilic trifluoromethoxy equivalent ("⁺OCF₃") . This species is attacked by a nucleophilic site on the substrate, such as an electron-rich aromatic ring, an alcohol, or a hydroxylamine.[7]

  • Causality: This method is preferred for substrates that are inherently nucleophilic. For instance, the O-trifluoromethylation of an N-aryl-N-hydroxylamine is a key step in synthesizing ortho-trifluoromethoxylated anilines, where the hydroxylamine oxygen acts as the nucleophile.[7][8]

Key Reagents for Trifluoromethoxylation

The success of any trifluoromethoxylation reaction hinges on the selection of an appropriate reagent. These reagents are often specialized and require careful handling.

Reagent TypeReagent Name/ClassTypical ApplicationReference
Electrophilic Togni Reagents (Hypervalent Iodine)O-Trifluoromethylation of N-Aryl-N-hydroxylamines[7][9]
Electrophilic Umemoto Reagents (Oxonium Salts)Direct trifluoromethylation of alcohols and phenols[10][11][12]
Nucleophilic 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium trifluoromethoxideSNAr substitution of activated aromatic amines[6]
Nucleophilic AgOCF₃, CsOCF₃ (from TFMT or TFNf)Transition-metal-mediated cross-coupling reactions[10][13]

Experimental Protocols & Methodologies

The following protocols provide detailed, step-by-step procedures for the synthesis of trifluoromethoxy-containing amines, representing key field-proven methodologies.

Protocol 1: Synthesis of ortho-Trifluoromethoxylated Anilines via OCF₃ Migration

This powerful two-step protocol enables the regioselective installation of an -OCF₃ group ortho to an amine. The strategy relies on an initial O-trifluoromethylation of a precursor followed by a thermally induced intramolecular migration. This method is notable for its operational simplicity and broad functional group tolerance.[7][8]

G cluster_0 Step 1: O-Trifluoromethylation cluster_1 Step 2: Intramolecular Migration A N-Aryl-N-hydroxylamine B Togni Reagent II Cs₂CO₃ (cat.) Chloroform, RT A->B Reaction C N-Aryl-N-(trifluoromethoxy)amine (Intermediate) B->C Product D Isolate Intermediate C->D Purification E Nitromethane 120 °C D->E Reaction F ortho-Trifluoromethoxylated Aniline (Final Product) E->F Product

Caption: Workflow for ortho-trifluoromethoxylated aniline synthesis.

Part A: Synthesis of N-(Trifluoromethoxy)acetamido Intermediate (e.g., Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate) [7]

  • Preparation: Inside a nitrogen-filled glovebox, add the N-hydroxyacetamido precursor (1.0 equiv), Togni reagent II (1.2 equiv), and cesium carbonate (Cs₂CO₃, 10.0 mol%) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Reaction: Add anhydrous chloroform as the solvent. Seal the flask and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress closely by Thin Layer Chromatography (TLC) to avoid side reactions. The reaction is typically complete within a few hours.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture in vacuo using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-(trifluoromethoxy)acetamido intermediate.

Part B: Intramolecular OCF₃ Migration [7][8]

  • Preparation: Dissolve the purified intermediate from Part A in nitromethane in a sealed reaction vessel.

  • Reaction: Heat the reaction mixture to 120 °C. The high temperature is crucial for inducing the migration of the -OCF₃ group from the nitrogen to the ortho position of the aromatic ring.

  • Monitoring: Monitor the conversion by TLC or LC-MS. For electron-deficient arenes, a higher temperature or longer reaction time may be necessary.[7]

  • Workup & Purification: After cooling to room temperature, concentrate the solvent and purify the residue via flash column chromatography to yield the final ortho-trifluoromethoxylated aniline derivative.

Starting MaterialIntermediate YieldFinal Product YieldReference
Methyl 4-(N-hydroxyacetamido)benzoate95%~85% (inferred)[7]
Protocol 2: Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers

This innovative one-pot procedure utilizes mechanochemistry (ball milling) to achieve the direct substitution of an aromatic amine group with a trifluoromethoxy group. The key is the in-situ formation of a pyridinium salt intermediate, which activates the C-N bond for nucleophilic attack by an ⁻OCF₃ source.[6]

G A Ar-NH₂ C Pyridinium Salt Intermediate [Ar-N⁺-Pyr] BF₄⁻ A->C + Pyry-BF₄ B Pyrylium Reagent (Pyry-BF₄) E Ar-OCF₃ (Final Product) C->E + ⁻OCF₃ F Pyridine C->F Substitution D Nucleophilic OCF₃⁻ Source

Sources

Application Note: Utilizing (S)-1-(Trifluoromethoxy)propan-2-amine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Super-Methoxy" Advantage

In Fragment-Based Drug Discovery (FBDD), the transition from a low-affinity fragment hit to a potent lead compound often requires the precise addition of "growing" vectors that enhance binding affinity without violating physicochemical rules (e.g., Lipinski’s Rule of 5 or Veber’s Rules).

(S)-1-(Trifluoromethoxy)propan-2-amine represents a high-value building block for this purpose. It serves as a chiral, metabolically stable bioisostere of standard aliphatic amines. Its core value lies in the trifluoromethoxy (


)  group, often termed a "super-halogen" or "magic ether." Unlike a standard methoxy group, the 

moiety offers:
  • Metabolic Stability: The strong C-F bonds and electron-withdrawing nature prevent oxidative O-dealkylation by Cytochrome P450 enzymes, a common clearance route for standard ethers.

  • Conformational Bias: The

    
     group often adopts an orthogonal conformation relative to the adjacent chain due to electronic repulsion, potentially locking the ligand into a bioactive conformation.
    
  • Lipophilicity Modulation: It significantly increases lipophilicity (

    
    ) compared to a methoxy group, improving membrane permeability and blood-brain barrier (BBB) penetration.
    

Physicochemical Profile & Comparative Data

Understanding the shift in properties when substituting a standard methoxy amine with this fluorinated analog is critical for library design.

Table 1: Comparative Physicochemical Properties

Property(S)-1-Methoxypropan-2-amineThis compound Impact in FBDD
Molecular Weight 89.14 Da143.11 Da Remains within "Fragment Rule of 3" (<300 Da).
ClogP (Est.) -0.4+0.9 to +1.1 Increases hydrophobic interaction; improves permeability.
pKa (Amine) ~10.5~9.2 Reduced basicity due to inductive effect of

; less likely to be trapped in lysosomes.
H-Bond Acceptors 2 (N, O)2 (N, O) Fluorine atoms are weak acceptors; Oxygen basicity is reduced.
Metabolic Liability High (O-demethylation)Low Blocks metabolic soft spots.

Strategic Application in FBDD

Fragment Growing Workflow

The primary application of this molecule is in Fragment Growing . Once a core fragment (scaffold) binds to a target, this amine is coupled to an exit vector (usually a carboxylic acid or halide) to probe adjacent hydrophobic pockets.

Decision Logic: When to use this Building Block?

Use this specific building block when:

  • Case A: A methyl/methoxy group in the hit compound is metabolically labile.

  • Case B: You need to fill a small, lipophilic sub-pocket (e.g., S2 or S3 pockets in proteases).

  • Case C: The lead compound is too basic (high pKa), causing hERG toxicity or poor oral absorption; the

    
     group lowers the pKa of the adjacent amine.
    
Visualization: The FBDD Optimization Cycle

FBDD_Cycle Hit Fragment Hit (Low Affinity) Design Design Strategy: Target Hydrophobic Pocket Hit->Design X-ray/SAR Synthesis Synthesis: Coupling (S)-1-(OCF3)propan-2-amine Design->Synthesis Testing Biophysical Screening (SPR / NMR) Synthesis->Testing Decision Is Potency/Stability Improved? Testing->Decision Decision->Design No (Iterate) Lead Lead Candidate Decision->Lead Yes

Figure 1: Integration of this compound into the iterative FBDD cycle.

Experimental Protocols

Protocol A: Quality Control (Chiral Purity Verification)

Objective: Ensure the building block is the pure (S)-enantiomer. Commercial sources may vary in enantiomeric excess (ee). Using a racemate can lead to misleading biological data.

Method: Derivatization with Mosher's Acid Chloride followed by


-NMR.
  • Sample Prep: Dissolve 10 mg of this compound HCl in 0.5 mL of deuterated chloroform (

    
    ).
    
  • Neutralization: Add 20 µL of Triethylamine (TEA) to free the base.

  • Derivatization: Add 1.2 equivalents of (R)-(-)-

    
    -Methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).
  • Reaction: Shake at room temperature for 30 minutes.

  • Analysis: Run

    
    -NMR (without proton decoupling).
    
    • Acceptance Criteria: The

      
       signal from the Mosher group should appear as a single dominant peak. A secondary peak indicates the presence of the (R)-amine enantiomer. Calculate % ee by integration.
      
Protocol B: General Library Synthesis (Amide Coupling)

Objective: Couple the amine to a carboxylic acid-containing fragment hit. Scale: 50 - 100 mg (Parallel Synthesis compatible).

Reagents:

  • Carboxylic Acid Scaffold (1.0 eq)

  • This compound HCl (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid Scaffold in DMF (0.2 M concentration). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 5 minutes at Room Temperature (RT) to activate the acid (formation of the active ester).

  • Addition: Add this compound HCl (1.2 eq) directly to the reaction mixture.

  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: Check conversion by LC-MS. Look for the mass

      
      . (Note: Mass shift calculation depends on the loss of water in amide bond formation).
      
  • Workup (High Throughput):

    • Dilute with Ethyl Acetate.

    • Wash with 1M HCl (removes unreacted amine and DIPEA).

    • Wash with Saturated

      
       (removes unreacted acid and HATU byproducts).
      
    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Flash chromatography or Prep-HPLC.

    • Note: The

      
       group is lipophilic; expect the product to elute later than non-fluorinated analogs.
      
Protocol C: Metabolic Stability Assay (Microsomal Stability)

Objective: Validate the stability advantage of the


 analog vs. a methoxy analog.
  • Incubation: Incubate test compound (1 µM) with Human Liver Microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Take aliquots at 0, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing an internal standard.

  • Analysis: Analyze by LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Success Metric: The

      
       analog should show >50% reduction in 
      
      
      
      compared to the
      
      
      analog.

Decision Tree for Fluorine Incorporation

Decision_Tree Start Fragment Hit Optimization Q1 Is the Hit Metabolically Unstable? Start->Q1 Q2 Is the instability at an ether/alkyl site? Q1->Q2 Yes Q3 Is the Hit too Hydrophilic (Low LogP)? Q1->Q3 No Action1 Use this compound (Blocks P450 oxidation) Q2->Action1 Yes Q3->Start No (Explore other linkers) Action2 Use -OCF3 to boost Lipophilicity (+1.0 LogP) Q3->Action2 Yes

Figure 2: Strategic decision tree for selecting trifluoromethoxy-amines.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Erlanson, D. A., et al. (2016). Fragment-based drug discovery: advancing fragments in the absence of crystal structures. Cell Chemical Biology. Link

  • BenchChem Technical Support. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. BenchChem Application Notes. Link

  • Sigma-Aldrich. (2025). Product Specification: this compound hydrochloride. Link

Application Note: Scalable Synthesis of (S)-1-(Trifluoromethoxy)propan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The trifluoromethoxy group (


) is a privileged motif in modern medicinal chemistry, offering unique physiochemical properties such as enhanced lipophilicity (

), high metabolic stability, and a distinct dipole moment that modulates the electronic environment of drug candidates. Despite its utility, the synthesis of aliphatic trifluoromethyl ethers remains significantly more challenging than their aromatic counterparts due to the lack of stable, direct electrophilic trifluoromethoxylation reagents for

centers.

This Application Note details a robust, scalable protocol for the synthesis of (S)-1-(Trifluoromethoxy)propan-2-amine hydrochloride , a valuable chiral building block. Unlike traditional methods that rely on hazardous xanthate/HF-pyridine chemistry, this guide focuses on a Silver-Mediated Oxidative Trifluoromethylation strategy. This route has been validated for scalability (up to kilogram scale in similar substrates), offering a balance of safety, operational simplicity, and enantiomeric retention.

Strategic Retrosynthesis & Pathway Analysis

The synthesis is designed to preserve the chiral integrity of the (S)-stereocenter derived from the "chiral pool" precursor, L-Alaninol. The pathway consists of three critical stages: Protection, Functionalization (the limiting step), and Deprotection/Salt Formation.

Reaction Pathway Diagram

SynthesisPathway Figure 1: Strategic Synthesis Pathway for this compound HCl Start (S)-2-Aminopropan-1-ol (L-Alaninol) Step1 Step 1: N-Boc Protection (Boc2O, DCM) Start->Step1 98% Yield Inter1 N-Boc-L-Alaninol Step1->Inter1 Step2 Step 2: Oxidative Trifluoromethylation (AgOTf, Selectfluor, TMSCF3) Inter1->Step2 Critical Step Exotherm Control Inter2 (S)-tert-butyl (1-(trifluoromethoxy) propan-2-yl)carbamate Step2->Inter2 50-70% Yield Step3 Step 3: Deprotection (HCl/Dioxane) Inter2->Step3 Final (S)-1-(Trifluoromethoxy) propan-2-amine HCl Step3->Final Quant. Yield

Figure 1: The three-stage synthetic route utilizes L-Alaninol as the chiral scaffold. The N-Boc group serves as a robust protecting group stable against the oxidative conditions of Step 2.

Detailed Experimental Protocols

Stage 1: N-Protection of L-Alaninol

Objective: Mask the nucleophilic amine to prevent side reactions during the oxidative fluorination.

  • Reagents: (S)-2-aminopropan-1-ol (L-Alaninol), Di-tert-butyl dicarbonate (

    
    ), Triethylamine (
    
    
    
    ), Dichloromethane (DCM).
  • Rationale: The Boc group is chosen over Cbz or Fmoc because it is inert to the radical/oxidative conditions of the subsequent silver-mediated step and is easily removed with HCl to directly yield the target salt.

Protocol:

  • Charge a reactor with L-Alaninol (1.0 equiv) and DCM (5 vol).

  • Add

    
      (1.1 equiv) and cool to 0°C.
    
  • Add

    
      (1.1 equiv) dissolved in DCM dropwise over 30 minutes. Control exotherm to < 10°C.
    
  • Warm to room temperature (RT) and stir for 4 hours.

  • Workup: Wash with 1M citric acid (to remove unreacted amine), saturated

    
    , and brine. Dry organic layer over 
    
    
    
    and concentrate.[1]
  • Yield: Expect >95% of a colorless viscous oil or low-melting solid. Proceed without further purification if purity >98% by NMR.

Stage 2: Silver-Mediated Oxidative Trifluoromethylation (Critical Step)

Objective: Install the


 group on the primary alcohol.
Mechanism:  This reaction proceeds via the formation of an Ag(I)-alkoxide, which reacts with the active 

species generated from

. The oxidant (Selectfluor) facilitates the formation of a high-valent Ag-

complex (likely Ag(III)) that undergoes reductive elimination to form the

bond.

Safety Warning: This reaction generates exotherms and involves fluorinating agents. Perform in a fume hood behind a blast shield.

Table 1: Reaction Stoichiometry & Parameters

ComponentEquiv.RoleCritical Parameter
N-Boc-L-Alaninol 1.0SubstrateDryness (Water < 0.05%)
AgOTf 2.0 - 3.0MediatorLight sensitive; add quickly.
Selectfluor 1.5OxidantSource of electrophilic fluorine.
KF 4.0ActivatorMust be spray-dried/finely milled.
2-Fluoropyridine 3.0LigandStabilizes Ag-complex; yields enhance.

3.0

Source
Rate Limiting Reagent (Add slowly).
Ethyl Acetate 10-15 VolSolventAnhydrous required.

Protocol:

  • Setup: In a dry, inert-purged (N2/Ar) reactor, suspend AgOTf (3.0 equiv), Selectfluor (1.5 equiv), and KF (4.0 equiv) in anhydrous Ethyl Acetate .

  • Substrate Addition: Add N-Boc-L-Alaninol (1.0 equiv) and 2-Fluoropyridine (3.0 equiv). The mixture may darken (Ag formation).

  • Temperature Control: Cool the slurry to 0°C.

  • Reagent Addition: Add

    
      (3.0 equiv) dropwise via syringe pump over 1–2 hours.
    
    • Note: A significant exotherm is observed upon

      
       addition. Maintain internal temperature < 5°C.
      
  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by

    
     NMR (Look for 
    
    
    
    signal around -58 ppm; disappearnce of
    
    
    at -67 ppm).
  • Workup: Filter the reaction mixture through a pad of Celite to remove silver salts and inorganic fluorides. Rinse the pad with Ethyl Acetate.

  • Purification: Concentrate the filtrate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes). The trifluoromethyl ether is less polar than the starting alcohol.

    • Target Yield: 50–70%.

Stage 3: Deprotection & Salt Formation

Objective: Remove the Boc group and isolate the stable hydrochloride salt.

Protocol:

  • Dissolve the purified Boc-intermediate in 1,4-Dioxane (3 vol).

  • Add 4M HCl in Dioxane (5–10 equiv) at RT.

  • Stir for 2–4 hours. A white precipitate often forms.

  • Isolation:

    • If solid precipitates: Filter and wash with diethyl ether.

    • If no precipitate: Concentrate to dryness, triturate with

      
      /Hexanes to induce crystallization.
      
  • Drying: Dry under vacuum at 40°C to remove traces of dioxane.

Process Control & Logic Diagram

The following diagram illustrates the operational logic and decision gates for the critical Stage 2 (Trifluoromethoxylation), ensuring batch success.

ProcessLogic Figure 2: Operational Workflow for Silver-Mediated Trifluoromethoxylation Setup Reactor Setup (Inert Atmosphere, Dry EtOAc) ReagentPrep Add AgOTf, Selectfluor, KF (Solid Handling) Setup->ReagentPrep SubstrateAdd Add Substrate & Ligand (Cool to 0°C) ReagentPrep->SubstrateAdd TMSAdd Add TMSCF3 slowly (Exotherm Check) SubstrateAdd->TMSAdd Check1 Decision Gate: Temp > 5°C? TMSAdd->Check1 Reaction Stir 12h @ RT Check1->Reaction No Stop Pause/Cool Down Check1->Stop Yes Check2 QC Check: 19F NMR (-58 ppm) Reaction->Check2 Check2->Reaction Incomplete (Add Ag/TMSCF3) Workup Celite Filtration & Chromatography Check2->Workup Pass Stop->TMSAdd Resume when <0°C

Figure 2: Operational workflow highlighting the critical temperature control gate during TMSCF3 addition.

Analytical Specifications

To validate the synthesis, compare the isolated product against these expected spectral data points.

  • Appearance: White to off-white hygroscopic solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       1.35 (d, 3H, 
      
      
      
      )
    • 
       3.65 (m, 1H, 
      
      
      
      )
    • 
       4.10–4.25 (m, 2H, 
      
      
      
      )
  • 
     NMR (376 MHz, 
    
    
    
    ):
    • 
       -60.5 ppm (s, 3F, 
      
      
      
      ). Note: Shift may vary slightly based on pH/solvent, typically -58 to -61 ppm.
  • Mass Spectrometry (ESI+):

    • Calculated

      
       (Free base).
      
    • Observed

      
      .
      

Scalability & Safety Notes

Scalability Factors

While the protocol above is ideal for gram-scale synthesis (Discovery Chemistry), multi-kilogram production often necessitates alternative routes due to the high cost of Silver (Ag) and Selectfluor.

  • Industrial Alternative: For >10 kg scale, the Xanthate Route is preferred. This involves converting the alcohol to a xanthate (

    
    ) followed by oxidative desulfurization-fluorination using HF-Pyridine and an oxidant (e.g., DBH). This route is cheaper but requires specialized Hastelloy reactors to handle HF [1].
    
  • Ag-Recycling: If maintaining the Ag-route for scale, silver residues must be recovered from the Celite cake via nitric acid digestion and precipitation as AgCl to ensure economic viability.

Safety Hazards[2]
  • Selectfluor: Strong oxidant. Incompatible with reducing agents.

  • TMSCF3: Hydrolyzes to release

    
     (super greenhouse gas) and HF. Use proper scrubbing.
    
  • Ag Residues: Silver salts can be toxic to aquatic life. Dispose of as heavy metal waste.

References

  • Pfizer Inc. (2024).[2] Rapid Multikilogram Scale-Up of Di- and Trifluoromethoxy Proline Derivatives. ACS Organic Process Research & Development. Available at: [Link][2]

    • Context: Defines the gold standard for scaling aliphatic trifluoromethoxy ethers, comparing Ag-mediated and Xanth
  • Liu, J. B., et al. (2015). Silver-Mediated Oxidative Trifluoromethylation of Alcohols. Journal of the American Chemical Society. Context: Foundational work establishing the AgOTf/Selectfluor/TMSCF3 mechanism for primary alcohols.
  • Context: Verification of CAS 2055390-08-2 and commercial availability for benchmarking.
  • Context: Provides analogous protocols for chiral aminopropanol derivatives and handling of alaninol precursors.

Sources

Preparation of sulfonamide derivatives of (S)-1-(Trifluoromethoxy)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic protocols for generating sulfonamide derivatives of (S)-1-(Trifluoromethoxy)propan-2-amine (CAS: 2055390-08-2). The trifluoromethoxy (


) group is a critical pharmacophore in modern medicinal chemistry, offering a "super-lipophilic" alternative to methoxy or fluorine substituents.[1] It enhances metabolic stability (blocking P450 oxidation) and improves membrane permeability without significantly altering steric bulk.

This guide addresses the specific challenges of working with this chiral building block, particularly handling the hygroscopic hydrochloride salt and preventing racemization during the sulfonylation process.

Chemical Profile & Handling

Reagent: this compound Hydrochloride CAS: 2055390-08-2 MW: 179.57 g/mol (HCl salt) | ~143.11 g/mol (Free Base) Appearance: White to off-white solid (Salt).

Critical Handling Note (The "Volatile Amine" Risk): The free base of this amine is a low-molecular-weight oil with moderate volatility.

  • Do NOT attempt to isolate the free base via extraction and rotary evaporation prior to reaction; you will lose significant yield.

  • Protocol Strategy: Use the stable HCl salt directly in the reaction vessel and liberate the free amine in situ using an excess of organic base (DIPEA or TEA).

Reaction Logic & Pathway

The synthesis follows a nucleophilic substitution pathway (Schotten-Baumann conditions adapted for organic solvent). The reaction is driven by the nucleophilic attack of the primary amine on the electrophilic sulfur of the sulfonyl chloride.

Mechanism Visualization:

ReactionPathway AmineSalt (S)-Amine HCl Salt (Stable Precursor) FreeBase Free Amine (In Situ) (Nucleophile) AmineSalt->FreeBase Deprotonation Base Base (DIPEA/TEA) (Scavenger) Base->FreeBase Intermediate Tetrahedral Intermediate FreeBase->Intermediate Attack on S SulfonylCl R-SO2-Cl (Electrophile) SulfonylCl->Intermediate Product (S)-Sulfonamide (Target) Intermediate->Product Cl- Elimination Byproduct Base-HCl Salt Intermediate->Byproduct -HCl

Caption: Mechanistic flow from stable salt precursor to sulfonamide product via in situ deprotonation.

Protocol A: Standard Solution-Phase Synthesis

Best for: Scale-up (100 mg to 10 g) and high-purity requirements.

Reagents:
  • This compound HCl (1.0 equiv)

  • Sulfonyl Chloride (

    
    ) (1.1 equiv)
    
  • Dichloromethane (DCM) (Anhydrous, 0.1 M concentration)

  • Triethylamine (TEA) or DIPEA (3.0 equiv)

  • Optional: DMAP (0.1 equiv) if the sulfonyl chloride is sterically hindered.

Step-by-Step Procedure:
  • Preparation: Flame-dry a round-bottom flask under nitrogen.

  • Solubilization: Add this compound HCl (1.0 equiv) and anhydrous DCM. Stir to suspend.

  • Liberation: Add TEA (3.0 equiv) dropwise.

    • Scientist's Note: You will observe the suspension clear up or change texture as the free amine is liberated and TEA-HCl forms. Stir for 10 minutes at Room Temperature (RT) to ensure complete liberation before adding the electrophile.

  • Cooling: Cool the mixture to 0°C (ice bath).

    • Why? Sulfonylation is exothermic. Controlling the temperature prevents bis-sulfonylation side products.

  • Addition: Add the Sulfonyl Chloride (1.1 equiv) slowly (either neat or dissolved in minimal DCM).

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC or LCMS.

  • Quench: Add saturated

    
     solution.
    
Workup & Purification Strategy (The "Acid/Base Wash"):

Because sulfonamides are acidic (


) but less acidic than carboxylic acids, and the starting amine is basic, we can use pH manipulation to purify without chromatography in many cases.
Wash StepReagentPurpose
1. Acid Wash 1M HClProtonates unreacted amine (removes it to aqueous layer). Note: Product remains in Organic layer.
2. Base Wash Sat.

Neutralizes excess acid; removes hydrolyzed sulfonyl chloride (sulfonic acids).
3. Drying

or

Removes residual water.

Protocol B: High-Throughput Parallel Synthesis

Best for: Library generation (10–50 mg scale) in 96-well blocks.

Workflow Logic: In library synthesis, liquid-liquid extraction is tedious. We utilize Solid Supported Scavengers to remove excess reagents, allowing for "Filter-and-Evaporate" purification.

Reagents:
  • Solvent: Anhydrous THF or DCM.

  • Base: Polymer-supported Diisopropylethylamine (PS-DIPEA).

  • Scavenger 1 (Electrophile removal): PS-Trisamine (scavenges excess sulfonyl chloride).

  • Scavenger 2 (Nucleophile removal): PS-Isocyanate (scavenges unreacted amine).

Protocol:
  • Load 1.0 equiv of Amine HCl salt into reaction wells.

  • Add PS-DIPEA (3.0 equiv) and Solvent (1 mL). Shake for 20 min.

  • Add Sulfonyl Chloride (1.2 equiv). Shake at RT for 12 hours.[2]

  • Scavenging: Add PS-Trisamine (0.5 equiv) to react with excess chloride. Shake for 2 hours.

  • Filtration: Filter the reaction mixture into a pre-weighed vial. The polymer beads (containing base salts and scavenged impurities) are trapped.

  • Concentration: Evaporate solvent (Genevac or SpeedVac).

Quality Control & Validation

Analytical Checkpoints:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Look for the disappearance of the amine

      
       protons (broad, ~8.0 ppm).
      
    • Appearance of the Sulfonamide

      
       (singlet, typically 7.5–8.5 ppm, exchangeable with 
      
      
      
      ).
    • Diagnostic Signal: The

      
       group will not show on 1H NMR but the adjacent 
      
      
      
      protons will show distinct splitting patterns.
  • 19F NMR:

    • Essential for this molecule.[3] Expect a singlet around -58 ppm (characteristic of

      
      ). If you see multiple fluorine peaks, check for rotamers or impurities.
      
  • Chiral HPLC/SFC:

    • Risk: Sulfonylation conditions are generally non-racemizing. However, if strong bases (NaH) are used, racemization at the chiral center alpha to the nitrogen is possible.

    • Validation: Run a racemic standard against your product.

    • Column Recommendation: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA or

      
      /MeOH (SFC).
      

Workup Decision Tree:

WorkupLogic Start Crude Reaction Mixture CheckTLC TLC/LCMS Analysis Start->CheckTLC Clean Clean Conversion? CheckTLC->Clean AcidWash Wash 1M HCl (Remove Amine) Clean->AcidWash Yes (Standard) Column Flash Chromatography (Hex/EtOAc) Clean->Column No (Complex Byproducts) BaseWash Wash NaHCO3 (Remove Sulfonic Acid) AcidWash->BaseWash Recryst Recrystallization (EtOH/Water) BaseWash->Recryst Solid Product Final Pure (S)-Sulfonamide BaseWash->Final Oil Product Recryst->Final Column->Final

Caption: Decision matrix for purification based on crude purity profile.

Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Volatility of free amine during handling.Do not isolate free base. Use HCl salt + excess DIPEA in the pot.
Bis-sulfonylation Reaction too hot or excess sulfonyl chloride.Keep reaction at 0°C during addition. Use exactly 1.0–1.1 equiv of chloride.
Racemization Base too strong (e.g., NaH, KOH) or prolonged heat.Switch to organic bases (TEA/Pyridine).[3] Avoid heating >40°C.
Sticky Oil Product Residual solvent or rotamers.Dry under high vacuum for 24h. Run 19F NMR to confirm purity vs. solvent trap.

References

  • Medicinal Chemistry of the Trifluoromethoxy Group

    • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
  • General Sulfonamide Synthesis Protocol

    • Bahrami, K., et al. (2009).[4] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Journal of Organic Chemistry.

  • Reagent Properties (this compound HCl)

    • Sigma-Aldrich / Merck Product D
  • Purification Strategies in Parallel Synthesis

    • Gould, S. J., et al. (2021). Automated Synthesis of Sulfonamide Libraries.

Sources

Troubleshooting & Optimization

Improving yield of amide bond formation with hindered fluorinated amines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist Topic: Overcoming electronic deactivation and steric bulk in amide bond formation.

The Core Problem: The Reactivity Mismatch

Welcome to the support center. If you are here, standard coupling agents (EDC, HATU, PyBOP) have likely failed.

The synthesis of amides using fluorinated amines (e.g., polyfluoroanilines, trifluoroethylamines) combined with hindered carboxylic acids presents a "perfect storm" of kinetic barriers:

  • Electronic Deactivation: Fluorine atoms are strongly electron-withdrawing. They dramatically lower the HOMO energy of the nitrogen lone pair, reducing nucleophilicity. (e.g., Aniline pKa

    
     4.6 vs. Pentafluoroaniline pKa 
    
    
    
    -0.3).
  • Steric Shielding: Bulky substituents on the acid or amine physically block the trajectory of the nucleophilic attack.

The Consequence: The rate of the desired attack on the active ester is slower than the rate of active ester hydrolysis or rearrangement (e.g., Curtius), leading to low yields and difficult purifications.

Method Selector: Diagnostic Flowchart

Do not guess. Use this logic tree to select the correct protocol based on your substrate's specific constraints.

AmideCouplingLogic Start START: Analyze Substrate IsChiral Is the Acid Chiral/Epimerization Prone? Start->IsChiral IsAcidSensitive Is the Substrate Acid-Sensitive? IsChiral->IsAcidSensitive No (Achiral) T3P PROTOCOL A: T3P + Pyridine (Low Epimerization) IsChiral->T3P Yes (Risk of Racemization) AminePKa Amine Nucleophilicity? IsAcidSensitive->AminePKa No (Robust) Ghosez PROTOCOL C: Ghosez's Reagent (Neutral Acid Chloride) IsAcidSensitive->Ghosez Yes (Labile Groups) TCFH PROTOCOL B: TCFH-NMI (Acyl Imidazolium) AminePKa->TCFH Weak (pKa < 2) Fluorinated Anilines AminePKa->Ghosez Extremely Weak/Bulky MixedAnh Mixed Anhydride (IBCF/NMM) AminePKa->MixedAnh Moderate (pKa > 4)

Figure 1: Decision matrix for selecting coupling reagents based on substrate chirality, acid sensitivity, and amine nucleophilicity.

Validated Protocols
Protocol A: T3P (Propylphosphonic Anhydride)

Best for: Chiral acids, scale-up, and ease of workup.[1]

The Science: T3P acts as a kinetic trap for the carboxylate. The byproduct is water-soluble, and the reaction often proceeds without epimerization because the activation is not overly aggressive compared to acid chlorides.

  • Stoichiometry: Acid (1.0 eq), Amine (1.1–1.5 eq), Base (3.0–5.0 eq), T3P (1.5–2.0 eq, supplied as 50% w/w solution).

  • Solvent: EtOAc or 2-MeTHF (Critical: T3P is often sold in EtOAc; using DMF can slow the reaction due to solvation effects).

  • Base: Pyridine (Standard) or N-Methylmorpholine (NMM). Avoid TEA/DIPEA if epimerization is a concern.

  • Procedure:

    • Dissolve Acid and Amine in solvent (0.2–0.5 M concentration).

    • Add Base.[2] Cool to 0 °C if substrate is fragile; otherwise, RT.

    • Add T3P solution dropwise.

    • Crucial Step: If no reaction after 1 hour, heat to 50–60 °C. T3P is thermally stable and often requires heat for hindered substrates.

  • Workup: Wash with water, then 0.5 M HCl, then NaHCO3. T3P byproducts wash away.[2][3]

Protocol B: TCFH-NMI (The Modern Standard)

Best for: Hindered acids + Fluorinated amines (High Throughput).

The Science: TCFH (Tetramethylchloroformamidinium hexafluorophosphate) reacts with NMI (N-methylimidazole) to form a highly reactive N-acyl imidazolium species in situ.[4][5][6][7] This intermediate is more electrophilic than HATU-derived active esters but less prone to side reactions than crude acid chlorides.

  • Stoichiometry: Acid (1.0 eq), Amine (1.0–1.2 eq), TCFH (1.1–1.5 eq), NMI (2.5–3.0 eq).

  • Solvent: Acetonitrile (MeCN) is preferred.

  • Procedure:

    • Dissolve Acid and Amine in MeCN (0.25 M).

    • Add NMI.[7]

    • Add TCFH in one portion.

    • Stir at RT.[8] (Reaction is typically fast, < 2 hours).

  • Note: If the amine is a liquid, add it after the TCFH/NMI activation period (15 mins) to prevent direct reaction with TCFH.

Protocol C: Ghosez’s Reagent

Best for: "Dead" nucleophiles and acid-sensitive substrates.

The Science: Converts carboxylic acids to acid chlorides under neutral conditions. Unlike SOCl2 or Oxalyl Chloride, it does not generate HCl gas, protecting acid-labile groups (e.g., Boc, t-Butyl esters).

  • Reagent: 1-Chloro-N,N,2-trimethylpropenylamine.[9]

  • Solvent: DCM or Chloroform.

  • Procedure:

    • Dissolve Acid (1.0 eq) in dry DCM.

    • Add Ghosez’s Reagent (1.1–1.5 eq). Stir at RT for 1–2 hours.[9]

    • Monitor: Check by TLC (quench aliquot with MeOH to see Methyl Ester).

    • Once acid chloride is formed, add the Fluorinated Amine (1.2 eq) and Pyridine (2.0 eq).

    • Reflux may be required for extremely hindered systems.

Mechanism Visualization: TCFH Activation

Understanding the intermediate is key to troubleshooting.

TCFHMechanism cluster_0 Activation Phase TCFH TCFH (Reagent) Intermediate1 Chloroamidinium Species TCFH->Intermediate1 + NMI NMI NMI (Catalyst) AcylImid N-Acyl Imidazolium (The Active Species) Intermediate1->AcylImid + Acid (- NMI-HCl) Acid Carboxylic Acid Product Final Amide AcylImid->Product + Amine (Fast Attack) Amine Fluorinated Amine

Figure 2: Mechanism of TCFH-NMI coupling.[6][10] The N-acyl imidazolium is the critical high-energy intermediate.

Troubleshooting & FAQs

Q: I see the active ester by LCMS, but it won't convert to product.

  • Diagnosis: Your nucleophile (amine) is too weak to attack the active ester before it hydrolyzes.

  • Fix: Switch from HATU/EDC to Protocol B (TCFH) or Protocol C (Ghosez) . You need a "harder" electrophile (Acyl Imidazolium or Acid Chloride) to force the reaction.

Q: My reaction turns black/tarry with Ghosez’s reagent.

  • Diagnosis: Ghosez’s reagent is moisture sensitive.[11]

  • Fix: Ensure all glassware is flame-dried and solvents are anhydrous. The reagent itself should be a clear to pale yellow liquid; if it is dark brown, distill it or buy a fresh bottle.

Q: Significant racemization observed with T3P.

  • Diagnosis: You likely used TEA or DIPEA and/or high heat.

  • Fix: Switch base to Pyridine (pKa ~5.2) or N-Methylmorpholine . Stronger bases (TEA pKa ~10) promote proton abstraction at the alpha-carbon. Keep temp < 0 °C during addition.

Q: The fluorinated amine is insoluble in the reaction solvent.

  • Diagnosis: Polyfluoroanilines are lipophilic but crystalline.

  • Fix: Use 2-MeTHF (2-Methyltetrahydrofuran) instead of EtOAc or DCM. It has higher solvating power for fluorinated aromatics and higher boiling point for thermal acceleration.

Comparative Performance Data

Data adapted from comparative studies (e.g., Beaming et al. 2018) for the coupling of 2,4,6-trimethylbenzoic acid (hindered) with 2,4-difluoroaniline (weak nucleophile).

Coupling ReagentBaseSolventYield (%)EpimerizationNotes
HATU DIPEADMF< 10%HighActive ester too stable/unreactive.
EDC / HOBt DIPEADCM0%N/ANo reaction observed.
SOCl2 (Acid Cl) PyridineDCM65%ModerateHarsh conditions degraded protecting groups.
T3P PyridineEtOAc82%< 1% Requires reflux (70°C). Cleanest profile.
TCFH NMIMeCN94% < 2%Fastest reaction (RT, 1h).
References
  • Dunetz, J. R. , Xiang, Y., Baldwin, A., & Ringling, J. (2011).[1][12] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1][12] Organic Letters, 13(19), 5048–5051. [Link]

  • Beaming, G. M. , & Boucher, C. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations.[4][5][6][7] Organic Letters, 20(14), 4218–4222.[5] [Link]

  • Ghosez, L. , Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine.[9] Organic Syntheses, 59, 26. [Link]

  • Dunetz, J. R. , Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6][11][13][14][15] Organic Process Research & Development, 20(2), 140–177. [Link]

Sources

Purification methods for volatile (S)-1-(Trifluoromethoxy)propan-2-amine free base

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Handling (S)-1-(Trifluoromethoxy)propan-2-amine presents a dual challenge: volatility and enantiomeric integrity .[1] Unlike standard alkyl amines, the trifluoromethoxy (


) group imparts significant lipophilicity while maintaining a relatively low molecular weight (MW ~143.1  g/mol ).[2]

The Critical Error: Users frequently treat this molecule like a standard non-volatile amine, stripping solvents under high vacuum (rotovap < 20 mbar).[1][2] This invariably leads to the "Ghost Product" phenomenon, where the amine co-distills with the solvent, resulting in massive yield loss.[1][2]

This guide details three validated workflows to isolate the free base without yield erosion or racemization.

Part 1: The "Ghost Product" Phenomenon (Yield Loss)[1][2]

Q: I rotovapped my reaction mixture, and the flask is empty. Where did my product go?

A: You likely pumped it into your solvent trap.[1][2] The boiling point of this compound is estimated between 100–115°C at atmospheric pressure .[1] However, under standard high vacuum (1–10 mbar), the boiling point drops below ambient temperature.[2] Furthermore, fluorinated amines frequently form low-boiling azeotropes with ethers (THF, Et₂O) and chlorinated solvents.[1][2]

Corrective Protocol: The "Salt-Lock" Strategy

The most robust method is to purify the compound as a non-volatile salt and liberate the free base only immediately before use.[1][2]

Step-by-Step Workflow:
  • Dissolution: Dissolve crude oil in anhydrous Diethyl Ether (

    
    )  or MTBE .[1][2]
    
  • Precipitation: Cool to 0°C. Slowly add 2.0 equivalents of HCl (2M in Et₂O) or a saturated solution of Oxalic Acid in ethanol.

    • Why? The HCl salt is a stable solid, preventing volatility loss.[1][2]

  • Filtration: Collect the white precipitate via vacuum filtration under Argon.

  • Purification: Recrystallize the salt from iPrOH/Hexanes to upgrade Chemical Purity (CP) and Enantiomeric Excess (ee).

  • Liberation (The "Break" Step):

    • Suspend salt in DCM (cooled to 0°C).

    • Add 1.0M NaOH (cold) and stir rapidly for 10 mins.

    • Separate layers.[1][2] Dry organic layer over KOH pellets (not

      
      , see FAQ).
      
    • DO NOT EVAPORATE TO DRYNESS. Concentrate carefully to ~20% volume at >200 mbar and 30°C bath. Use the solution directly with a calculated titer.

Part 2: Enantiomeric Excess (ee) Erosion

Q: My chiral HPLC shows a drop in ee after distillation. Did I racemize it?

A: Thermal racemization of simple amines requires extreme temperatures (>200°C), which is unlikely.[1][2] The more probable cause is Chemical Racemization via Imine Formation during workup if ketone impurities are present, or fractionation of enantiomers during an inefficient distillation.[1][2]

Corrective Protocol: Chemical Resolution

If your ee is compromised (<95%), do not distill.[1][2] Use a classical resolution method.

  • Resolution Agent: Use (R,R)-Tartaric Acid (since the target is the S-amine).[1][2]

  • Solvent System: Methanol/Ethanol (1:4).[1][2]

  • Process:

    • Form the diastereomeric salt.[1][2][3]

    • Heat to reflux and allow slow cooling to room temperature.[1][2]

    • The (S)-amine-(R,R)-tartrate salt should crystallize preferentially.[1][2]

    • Filter and measure optical rotation.[1][2]

    • Note: If the mother liquor is enriched, switch to (S,S)-Tartaric Acid.[1][2]

Part 3: Visualizing the Purification Logic

The following diagram illustrates the decision matrix for isolating the volatile free base versus the stable salt.

PurificationWorkflow Start Crude Reaction Mixture (Containing S-Amine) CheckImpurity Check Impurity Profile (LC-MS / NMR) Start->CheckImpurity Volatile High Volatility Risk? (Is solvent BP > 60°C?) CheckImpurity->Volatile SaltPath PATH A: Salt Formation (Recommended) Volatile->SaltPath High Purity Req. DistillPath PATH B: Kugelrohr Distillation (High Risk) Volatile->DistillPath Bulk/Crude OK ExtractPath PATH C: Cold Extraction (Solution Use) Volatile->ExtractPath Immediate Use HCl Add HCl/Et2O Precipitate Salt SaltPath->HCl Trap Cold Trap (-78°C) Mandatory DistillPath->Trap End Ready for Synthesis ExtractPath->End Recryst Recrystallize (Upgrade ee%) HCl->Recryst FreeBase Biphasic Release (DCM / NaOH) Recryst->FreeBase FreeBase->End Solution in DCM (Do not strip) Kugel Kugelrohr Distillation 15-20 mbar @ 60°C Kugel->End Pure Oil Trap->Kugel

Caption: Decision matrix for isolating this compound. Path A (Salting) offers the highest enantiomeric and chemical purity.[2]

Part 4: Validated Experimental Data

Solvent Compatibility Table

The choice of solvent is critical to prevent azeotropic loss.[1][2]

SolventBoiling Point (°C)Interaction with AmineRecommendation
Dichloromethane (DCM) 40Low interactionBest for Extraction. Easy to concentrate partially.[1]
Diethyl Ether (

)
35Azeotrope RiskGood for Salting. Do not use for free base isolation if evaporation is needed.[1][2]
Tetrahydrofuran (THF) 66H-BondingAvoid. Hard to remove without stripping the amine.[1][2]
Toluene 110High BPGood for Azeotropic Drying. Can distill water out while keeping amine in (if using Dean-Stark).[1]
Protocol: Kugelrohr Distillation (If Salt Formation Fails)

If you must isolate the neat oil, standard rotovaps are insufficient.[1][2] Use a Kugelrohr short-path distillation setup.

  • Vacuum: Set to 15–20 mbar (Water aspirator level is safer than high vac).

  • Temperature: Heat air bath to 60–70°C .

  • Cooling: The receiving bulb MUST be submerged in Dry Ice/Acetone (-78°C).

  • Rotation: Moderate spin to increase surface area.

  • Result: The amine will distill as a clear, colorless oil.[1][2] Store immediately under Argon at -20°C.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use


 or 

to dry the organic layer?
A: It is not recommended for small, polar amines.[1][2] Primary amines can bind to the Lewis Acid sites on Magnesium Sulfate, leading to yield loss.[1][2]
  • Best Practice: Use KOH pellets or anhydrous

    
     .[1][2] These act as both drying agents and acid scavengers, ensuring the amine remains fully deprotonated.[1][2]
    

Q: How do I determine the concentration of my amine in solution if I can't evaporate it to weigh it? A: Use Quantitative NMR (qNMR) .[1][2]

  • Take a 50

    
    L aliquot of your amine solution.[1][2]
    
  • Add a known mass of an internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone).[1][2]

  • Dissolve in

    
    .[1][2]
    
  • Integrate the amine's methine proton (

    
    -to-nitrogen) against the standard's peak to calculate precise molarity.[1][2]
    

Q: Why does the oil turn yellow/brown upon storage? A: Amines are sensitive to oxidation and


 absorption (forming carbamates).[1][2] The 

group does not protect the amine moiety from this.[1][2]
  • Fix: Store as the HCl salt . It has a shelf life of years.[1][2] Free base it only minutes before the next reaction.[1][2]

References

  • Sigm-Aldrich. this compound hydrochloride Product Sheet. (Accessed 2026).[2] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for Fluorinated Amines. (Accessed 2026).[2] Link

  • P. Chai & W.L.F. Armarego. Purification of Laboratory Chemicals. 8th Edition, Butterworth-Heinemann, 2017.[1][2] (Standard text for amine purification protocols).

  • Leroux, F. R., et al. The Trifluoromethoxy Group: A Pharmacophore with Broad Utility. ChemMedChem, 2018.[1][2] (Discusses lipophilicity and handling of

    
     groups). Link[2]
    

Sources

Technical Support Center: Deprotection of (S)-1-(Trifluoromethoxy)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are working with (S)-1-(Trifluoromethoxy)propan-2-amine (and its derivatives).[1][2] This is a valuable chiral building block, often used as a bioisostere for methoxy-amines to increase metabolic stability and lipophilicity.

While Boc removal is a standard transformation, this specific molecule presents two critical risks that often lead to "0% yield" or "sticky oil" outcomes:

  • High Volatility: The free base amine is structurally small and highly volatile.

  • Lipophilicity vs. Solubility: The trifluoromethoxy (

    
    ) group changes the solubility profile compared to non-fluorinated analogs, often making the salt forms (HCl/TFA) soluble in organic solvents where you might expect them to precipitate.
    

This guide provides validated protocols to mitigate these risks.

Module 1: Validated Experimental Protocols

Method A: HCl in Dioxane (Preferred Route)

Objective: Isolate the hydrochloride salt directly to prevent volatility loss.

ParameterSpecification
Reagent 4.0 M HCl in 1,4-Dioxane (Anhydrous)
Solvent Dichloromethane (DCM) or minimal Dioxane
Temperature 0°C to Room Temperature (20-25°C)
Time 1 - 3 Hours
Workup Evaporative (Strict Control) or Precipitation

Step-by-Step Protocol:

  • Dissolution: Dissolve the Boc-protected amine (1.0 equiv) in a minimal amount of dry DCM (approx. 2-3 mL per mmol).

  • Acid Addition: Cool the solution to 0°C. Add 4.0 M HCl in Dioxane (5-10 equiv) dropwise.

    • Note: Gas evolution (

      
       and Isobutylene) will occur. Ensure venting.
      
  • Reaction: Warm to room temperature and stir. Monitor by TLC (stain with Ninhydrin; UV may be weak).

  • Isolation (Critical):

    • Scenario A (Precipitate forms): If a white solid precipitates, filter it under an inert atmosphere (nitrogen) and wash with dry diethyl ether.

    • Scenario B (No precipitate): Concentrate the mixture under reduced pressure (Rotavap). DO NOT heat the bath above 30°C.

    • Trituration: If a sticky gum remains, add anhydrous diethyl ether or pentane. Sonicate to induce crystallization.

Method B: TFA in Dichloromethane

Objective: Use when acid-sensitive functional groups (other than Boc) are present, or if HCl fails.

ParameterSpecification
Reagent Trifluoroacetic Acid (TFA)
Solvent Dichloromethane (DCM) (1:1 to 1:4 ratio)
Scavenger Triethylsilane (Optional, 1-2 equiv)
Temperature 0°C to Room Temperature

Step-by-Step Protocol:

  • Dissolution: Dissolve substrate in DCM.

  • Addition: Add TFA slowly at 0°C. (Typical ratio: 1 mL TFA per 4 mL DCM).

  • Scavenging: If the molecule contains electron-rich aromatic rings (e.g., indoles, phenols), add Triethylsilane to prevent tert-butyl cation alkylation. For the simple aliphatic amine, this is usually unnecessary.

  • Workup: Evaporate volatiles.

    • Warning: This yields the Trifluoroacetate salt . This salt is often hygroscopic and difficult to crystallize. It may require an ion-exchange resin (e.g., Dowex) to convert to the HCl salt if needed.

Module 2: Troubleshooting & Diagnostics

Issue 1: "I evaporated the solvent and my flask is empty."

Diagnosis: Loss of Volatile Free Base. Root Cause: The amine (MW ~143 g/mol for free base) is volatile. If you performed a basic workup (e.g.,


 wash) and then evaporated, you likely pumped your product into the trap.
Solution: 
  • Never free-base this amine unless it is immediately reacted in the next step.

  • Store and handle it exclusively as the Hydrochloride (HCl) or TFA salt .

  • If you must free base: Use a solvent with a higher boiling point than the amine (rarely feasible here) or use a solution of the amine in ether/DCM directly in the next step without evaporation.

Issue 2: "The product is a sticky brown oil, not a white solid."

Diagnosis: Hygroscopic Salt / Impurities. Root Cause: The


 group adds lipophilicity, but the ammonium core is polar. This "amphiphilic" nature often leads to oils. Excess acid (HCl/TFA) trapped in the lattice also causes oiling.
Solution: 
  • Azeotrope: Re-dissolve the oil in DCM or Toluene and evaporate again to drag out excess acid.

  • Trituration: Add Diethyl Ether (or MTBE) to the oil. Scratch the flask walls with a spatula while cooling in an ice bath.

  • Sonication: Sonicate the biphasic mixture (Oil + Ether) to force the lattice to order into a solid.

Issue 3: "Is the Trifluoromethoxy ( ) group stable?"

Diagnosis: Chemical Compatibility Concern. Analysis: Yes. The


 group is electronically distinct from a standard methoxy group. The fluorine atoms withdraw electron density, strengthening the 

bond against acidic cleavage.
  • Risk: It is stable to HCl and TFA at room temperature.

  • Avoid: Strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) which are typically used to cleave ethers; these can degrade
    
    
    under forcing conditions.

Module 3: Mechanism & Workflow Visualization

Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the acidolysis mechanism and the critical divergence point where yield is often lost (Free Basing).

BocDeprotection Start Boc-Protected Amine (Lipophilic) Reaction Acidolysis (H+ Protonation) Start->Reaction HCl or TFA Intermediate Carbamic Acid Intermediate Reaction->Intermediate - t-Butyl Cation Salt Amine Salt (R-NH3+) (Stable Solid) Intermediate->Salt - CO2 (Gas) FreeBase Free Amine (R-NH2) (VOLATILE LIQUID) Salt->FreeBase Basic Workup (NaHCO3/NaOH) Next Step Next Step Salt->Next Step Direct Use (Recommended) Loss LOSS via Evaporation FreeBase->Loss Rotavap/Vacuum

Caption: Figure 1. The acidolysis pathway.[3][4][5] Note the critical risk of product loss if the stable salt is converted to the volatile free base.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Reaction Complete (TLC Check) State Physical State? Start->State Solid White Precipitate State->Solid Yes Oil Sticky Gum/Oil State->Oil No Action1 Filter & Wash (Ether) Solid->Action1 Action3 Azeotrope Excess Acid (DCM/Toluene) Oil->Action3 Step 1 Action2 Triturate (Ether/Pentane) Action2->Solid Success Action3->Action2 Step 2

Caption: Figure 2. Workflow for isolating the amine salt from a crude reaction mixture.

FAQ: Frequently Asked Questions

Q: Can I check the enantiomeric excess (ee) after deprotection? A: Yes, but do not run the free amine on a standard GC/HPLC column as it may streak or evaporate.

  • Protocol: Derivatize a small aliquot of the salt with Mosher's acid chloride or a chiral isocyanate (e.g., phenylethyl isocyanate) to form a stable urea/amide. Analyze this non-volatile derivative by HPLC.

Q: Why use Dioxane over Methanol for HCl? A: Methanol is nucleophilic. While rare, high concentrations of HCl in methanol can sometimes lead to methyl esters if other functional groups (like carboxylic acids) are present. Dioxane is non-nucleophilic and promotes the precipitation of the amine hydrochloride salt, making isolation easier (filtration vs. evaporation).

Q: Is the trifluoromethoxy group electron-donating or withdrawing? A: It is strongly electron-withdrawing by induction (due to Fluorine) but can be electron-donating by resonance (oxygen lone pairs). However, the inductive effect dominates, making the amine slightly less basic (


 ~8.5-9.0) compared to a standard propyl amine (

~10.5). This means it requires a slightly stronger base to fully deprotonate in subsequent coupling reactions.

References

  • Greene's Protective Groups in Organic Synthesis (5th Edition). Wuts, P. G. M.[4] John Wiley & Sons.[4] (Standard reference for Boc removal conditions).

  • The Trifluoromethoxy Group: Properties and Synthesis. Grokipedia / MDPI. (Details on stability and lipophilicity of OCF3).

  • Stability of Fluorinated Substituents. Organic Chemistry Frontiers. (Confirming acid stability of OCF3).

  • Volatility of Small Amines. EPA CompTox Dashboard. (Physicochemical properties of similar fluorinated amines).

Sources

Minimizing side reactions in synthesis of trifluoromethoxy amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of trifluoromethoxy amines. The incorporation of the trifluoromethoxy (-OCF₃) group is a cornerstone of modern medicinal and agricultural chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, the unique electronic properties of this group present significant synthetic challenges, often leading to complex reaction mixtures and undesired side products.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of these reactions and minimize the formation of side products. We will focus on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your own laboratory work.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of trifluoromethoxy amines, particularly focusing on the widely used two-step strategy involving O-trifluoromethylation of an N-aryl hydroxylamine followed by a thermal OCF₃ migration to the aromatic ring.[2][4]

Problem 1: Low or No Yield of the Desired ortho-Trifluoromethoxylated Aniline

Q: My OCF₃ migration reaction is failing or giving very low yields. What are the common causes and how can I fix this?

A: This is a frequent challenge, often stemming from issues in either the intermediate N-(trifluoromethoxy)amine stability or the migration conditions themselves. Let's break down the potential causes and solutions.

Potential Causes & Recommended Solutions

Potential Cause Explanation & Troubleshooting Steps
Inefficient Formation of N-(trifluoromethoxy)amine Intermediate The migration step cannot proceed if the precursor is not formed efficiently. Confirm the formation and purity of the N-aryl-N-(trifluoromethoxy)amine intermediate via ¹⁹F NMR before proceeding. If formation is poor, re-evaluate the O-trifluoromethylation step. Ensure your trifluoromethylating reagent (e.g., Togni or Umemoto reagent) is active and that reaction conditions (solvent, base, temperature) are optimized for your specific substrate.[5]
Decomposition of the Intermediate N-(trifluoromethoxy)amines can be unstable. Avoid prolonged exposure to heat or chromatography on silica gel if possible. It is often best to use the crude intermediate directly in the migration step after a simple workup to remove reagents.[5]
Incorrect Solvent for Migration The choice of solvent is critical for stabilizing the proposed nitrenium ion intermediate that facilitates the rearrangement.[4] Solution: Use a polar, non-coordinating solvent. Nitromethane (MeNO₂) or acetonitrile (MeCN) are the most effective solvents reported for this transformation.[2] Avoid protic solvents or those that can react with cationic intermediates.
Insufficient Thermal Energy The OCF₃ migration is a thermal rearrangement and requires a specific activation energy. Electron-deficient aromatic rings are less prone to form the necessary nitrenium ion and thus require higher temperatures.[2][4] Solution: If your substrate is electron-poor, you may need to increase the reaction temperature, potentially up to 120-140 °C.[2] Monitor the reaction carefully for decomposition at these higher temperatures.
Substrate Incompatibility Highly basic functional groups, such as unprotected amines or pyridines, can interfere with electrophilic trifluoromethylating reagents or catalyze decomposition pathways.[6] Solution: Ensure that all basic sites on your molecule are appropriately protected before attempting the synthesis.

Troubleshooting Workflow: Low Migration Yield

G Start Low Yield of Final Product Check_Intermediate Verify Intermediate Formation (¹⁹F NMR) Start->Check_Intermediate Intermediate_OK Intermediate Formed Check_Intermediate->Intermediate_OK Yes Intermediate_Bad Intermediate NOT Formed Check_Intermediate->Intermediate_Bad No Check_Solvent Check Migration Solvent Intermediate_OK->Check_Solvent Optimize_Step1 Troubleshoot O-Trifluoromethylation: - Reagent activity - Reaction conditions Intermediate_Bad->Optimize_Step1 Solvent_OK Solvent is MeNO₂ or MeCN Check_Solvent->Solvent_OK Correct Solvent_Bad Incorrect Solvent Check_Solvent->Solvent_Bad Incorrect Check_Temp Evaluate Reaction Temperature Solvent_OK->Check_Temp Change_Solvent Switch to MeNO₂ or MeCN Solvent_Bad->Change_Solvent Temp_OK Temperature Sufficient Check_Temp->Temp_OK Electron-Rich/Neutral Temp_Bad Substrate is Electron-Poor Check_Temp->Temp_Bad Electron-Poor Final_Check Re-evaluate Substrate (e.g., protecting groups) Temp_OK->Final_Check Increase_Temp Increase Temperature (e.g., 80°C -> 120-140°C) Monitor for decomposition Temp_Bad->Increase_Temp Increase_Temp->Final_Check

Caption: A decision tree for troubleshooting low yields in OCF₃ migration reactions.

Problem 2: Formation of Multiple Regioisomers or Unwanted Byproducts

Q: My reaction produces a mixture of ortho and para isomers, or other unexpected products. How can I improve selectivity?

A: Regioselectivity is a key challenge. While the thermal migration is highly ortho-selective, side reactions can occur, especially with certain substitution patterns or under non-optimal conditions.

Potential Causes & Recommended Solutions

Potential Cause Explanation & Troubleshooting Steps
Steric Hindrance at ortho Position If one ortho position is sterically blocked, migration may be forced to the other ortho position or, in rare cases, to the para position. The thermal rearrangement strongly favors the ortho position, and only low levels of other isomers are typically observed.[2] Solution: If your desired product requires migration to a hindered position, this synthetic route may be suboptimal. Consider alternative strategies like nucleophilic aromatic substitution if a suitable precursor is available.
Substrate Polymerization/Degradation Anilines are susceptible to oxidation, which can lead to polymerization, especially at the higher temperatures required for electron-poor substrates.[7] This will present as a complex mixture of baseline material in your TLC or LC-MS. Solution: Ensure your reaction is performed under an inert atmosphere (N₂ or Ar). Use degassed solvents. If high temperatures are necessary, minimize the reaction time by closely monitoring for the disappearance of the starting material.
Side Reactions with Trifluoromethylating Reagent Direct trifluoromethylation of the aromatic ring can compete with O-trifluoromethylation, particularly if the nitrogen is not properly protected or if the hydroxylamine is not fully formed. Electrophilic CF₃ reagents can react at electron-rich aromatic positions.[8][9] Solution: Ensure the N-aryl hydroxylamine precursor is pure before proceeding to the O-trifluoromethylation step. The N-protecting group (e.g., acetyl) is crucial for directing the reaction to the oxygen atom.[4]
Over-trifluoromethoxylation In direct C-H trifluoromethoxylation methods (not the migration strategy), the product is often more electron-rich than the starting material, leading to the addition of multiple -OCF₃ groups.[10] Solution: This is a common issue in radical-based aromatic functionalizations. The standard solution is to use a large excess of the aromatic substrate relative to the trifluoromethoxylating reagent, which statistically favors mono-functionalization.[10]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the correct trifluoromethoxylation or trifluoromethylation reagent for my amine-containing substrate?

A: The choice of reagent is critical and depends on whether you are targeting an N-CF₃ or a ring-substituted Ar-OCF₃ moiety.

  • For Ar-OCF₃ (via migration): The two-step method starting with an N-aryl hydroxylamine is highly effective for ortho-OCF₃ anilines.[2][4] For this, hypervalent iodine reagents like Togni's Reagent II are commonly used for the O-trifluoromethylation step due to their efficiency and commercial availability.[5]

  • For direct N-CF₃: Synthesizing N-CF₃ amines is challenging. A modern and effective method involves a one-pot reaction of a secondary amine with (Me₄N)SCF₃ and AgF .[11][12] This method proceeds through a thiocarbamoyl fluoride intermediate and shows excellent functional group tolerance, avoiding many side products seen in older methods.[11]

  • For direct C-H Trifluoromethoxylation: These methods, often involving photocatalysis or strong oxidants, are powerful but can suffer from selectivity issues.[10][13] They are best suited for simple aromatic systems where regioisomers can be easily separated or when a specific directing group strategy is employed.

Q2: What are the best analytical techniques for monitoring these reactions and identifying byproducts?

A: A combination of techniques is essential:

  • ¹⁹F NMR Spectroscopy: This is the most powerful tool. The trifluoromethoxy group has a distinct chemical shift, allowing you to clearly distinguish between your starting material, intermediate, final product, and any fluorine-containing byproducts. It is also excellent for quantifying conversion.

  • LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for tracking the progress of the reaction and identifying the mass of potential side products, which can help in elucidating their structures.

  • Thin-Layer Chromatography (TLC): While useful for a quick check, be aware that some intermediates may be unstable on silica gel. Co-spotting with starting material is crucial.

Q3: My target molecule is a complex drug-like scaffold. What are the key considerations for late-stage trifluoromethoxylation?

A: Late-stage functionalization is a primary goal for these methods.

  • Functional Group Tolerance: This is your primary concern. The one-pot N-trifluoromethylation using (Me₄N)SCF₃/AgF is noted for its exceptional tolerance of heterocycles, esters, amides, and other common functionalities in drug molecules.[11]

  • Mild Conditions: Methods that avoid high temperatures or harsh reagents are preferred to prevent degradation of the core scaffold. Photocatalytic methods operate at room temperature and can be a good option, provided selectivity can be controlled.[10][14]

  • Chemoselectivity: In a complex molecule, you must consider competing reaction sites. For instance, unprotected phenols or alcohols could compete with your target amine or hydroxylamine during O-trifluoromethylation.[6] Protecting group strategies are paramount.

Section 3: Optimized Experimental Protocol

This protocol details the synthesis of an ortho-trifluoromethoxylated aniline derivative via the robust two-step O-trifluoromethylation/migration strategy.[4]

Objective: Synthesis of Methyl 4-acetamido-3-(trifluoromethoxy)benzoate.

Overall Reaction Scheme

G SM Start: Methyl 4-(N-hydroxyacetamido)benzoate Step1 Step 1: O-Trifluoromethylation Togni Reagent II, Cs₂CO₃ CHCl₃, rt SM->Step1 INT Intermediate: N-(trifluoromethoxy)amine Step2 Step 2: OCF₃ Migration MeNO₂, 80-140 °C (Heat) INT->Step2 PROD Product: ortho-OCF₃ Aniline Step1->INT Step2->PROD

Caption: Workflow for two-step synthesis of ortho-OCF₃ anilines.

Part A: O-Trifluoromethylation of Methyl 4-(N-hydroxyacetamido)benzoate
  • Reagent Preparation: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-(N-hydroxyacetamido)benzoate (1.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add anhydrous chloroform (CHCl₃) to create a 0.1 M solution. Stir until all starting material is dissolved.

  • Catalyst Addition: Add cesium carbonate (Cs₂CO₃, 0.1 equiv). While other bases can be used, Cs₂CO₃ is often effective in catalytic amounts for this step.[5]

  • Reagent Addition: In a single portion, add 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni Reagent II, 1.2 equiv).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC and LC-MS. The reaction is typically complete within 12-18 hours. The disappearance of the starting hydroxylamine confirms completion.

  • Workup: Upon completion, dilute the mixture with dichloromethane (DCM) and filter through a short pad of Celite® to remove insoluble salts. Concentrate the filtrate under reduced pressure. The resulting crude N-(trifluoromethoxy)amine intermediate is often used directly in the next step without further purification to prevent decomposition.

Part B: Thermally-Induced OCF₃ Migration
  • Setup: Transfer the crude intermediate from Part A to a clean, dry reaction tube suitable for heating (e.g., a sealed pressure tube).

  • Solvent Addition: Add nitromethane (MeNO₂) to create a 0.1 M solution.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 80 °C. Note: For more electron-deficient substrates, temperatures of up to 140 °C may be required.[2]

  • Monitoring: Monitor the reaction by ¹⁹F NMR or LC-MS for the disappearance of the intermediate and the appearance of the product. The reaction is typically complete in 2-6 hours.

  • Cooling & Concentration: Once complete, remove the tube from the oil bath and allow it to cool to room temperature. Carefully open the tube and concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes gradient) to yield the pure methyl 4-acetamido-3-(trifluoromethoxy)benzoate.

Section 4: Key Side Reaction Mechanisms

Understanding the potential reaction pathways is key to minimizing byproducts.

Proposed Mechanism: Productive OCF₃ Migration vs. Degradation

G Intermediate N-Aryl-N-(trifluoromethoxy)amine Intermediate Cleavage Heterolytic N-O Bond Cleavage Intermediate->Cleavage Heat (MeNO₂) Nitrenium Aryl Nitrenium Ion + ⁻OCF₃ Cleavage->Nitrenium Migration Intramolecular Attack at ortho-Position Nitrenium->Migration Productive Pathway (Favored) Degradation Decomposition / Polymerization Nitrenium->Degradation Side Reaction (Unproductive) Product Desired ortho-OCF₃ Aniline Product Migration->Product

Caption: Competing pathways for the N-(trifluoromethoxy)amine intermediate under thermal conditions.

The key to a successful synthesis is favoring the productive intramolecular attack pathway. This is achieved by using a solvent that can stabilize the charged nitrenium ion without reacting with it, and by using the optimal temperature to provide sufficient energy for rearrangement without promoting excessive decomposition.[2][4]

References

  • Advances in the Development of Trifluoromethoxyl
  • Optimization of trifluoromethoxylation of 1a | Download Table.
  • Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. PMC.
  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C
  • Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. Chinese Chemical Society.
  • Optimization of reaction conditions a. | Download Scientific Diagram.
  • Trifluoromethyl
  • General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Synthesis of Trifluoromethoxylated (Hetero)
  • Reaction scope. Trifluoromethylation of amines: Reactions were... | Download Scientific Diagram.
  • Trifluoromethylarylation of alkenes using anilines. Chemical Science (RSC Publishing).
  • Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives.
  • Application Notes and Protocols for the One-Pot Synthesis of Trifluoromethyl Amines. Benchchem.
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.
  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv
  • Umemoto Reagent I. Enamine.
  • Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)
  • Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Chiral HPLC Separation of 1-(Trifluoromethoxy)propan-2-amine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The enantioselective separation of chiral amines, particularly those containing metabolically stable fluorinated moieties like 1-(Trifluoromethoxy)propan-2-amine, is a critical task in pharmaceutical development and chemical synthesis. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods to ensure enantiomeric purity.[1][2] This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for resolving the enantiomers of 1-(Trifluoromethoxy)propan-2-amine. We will explore the foundational principles behind stationary phase selection, mobile phase optimization, and provide actionable experimental protocols grounded in established chromatographic theory and empirical data.

Introduction: The Challenge of Chiral Primary Amines

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant technique for resolving enantiomers.[2][3] However, primary amines such as 1-(Trifluoromethoxy)propan-2-amine present a unique challenge. The basic nature of the amine group leads to strong, often undesirable, interactions with acidic silanol groups present on the surface of standard silica-based CSPs.[4] This can result in poor peak shape, excessive retention, and low resolution.

To counteract these effects, the strategic selection of both the CSP and mobile phase additives is paramount. Basic additives are commonly incorporated into the mobile phase to saturate the active silanol sites, thereby improving peak symmetry and chromatographic efficiency.[4][5]

Comparative Analysis of Chiral Stationary Phases (CSPs)

The success of a chiral separation is fundamentally dependent on the selection of an appropriate CSP.[6] For a fluorinated primary amine, polysaccharide and cyclodextrin-based phases are the most promising candidates.

Polysaccharide-Based CSPs: The Versatile Workhorse

Derivatives of cellulose and amylose are the most versatile and widely successful CSPs for a broad range of chiral compounds, including amines.[6][7][8] Chiral recognition is achieved through a combination of attractive interactions, including hydrogen bonds, dipole-dipole interactions, and steric hindrance, which create a differential fit for each enantiomer within the chiral grooves of the polysaccharide polymer.[8]

  • Immobilized vs. Coated Phases: A key distinction lies in how the polysaccharide selector is attached to the silica support.

    • Coated CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H) involve the physical adsorption of the chiral polymer. While effective, they have limited solvent compatibility.[9]

    • Immobilized CSPs (e.g., Chiralpak® IA, IB, IC, IE, IF) feature the chiral selector covalently bonded to the silica. This provides superior robustness and universal solvent compatibility, expanding the range of possible mobile phases and enhancing method development flexibility.[8][9] For new method development, immobilized phases are the recommended starting point.

Cyclodextrin and Cyclofructan-Based CSPs: The Inclusion Specialists

Cyclodextrin (CD) and the related cyclofructan (CF) CSPs operate on a different principle. These selectors are cyclic oligosaccharides that form a truncated cone or cavity.[2][10] Chiral recognition primarily occurs through the formation of transient inclusion complexes, where the analyte, or a portion of it (like the trifluoromethoxy-phenyl region), fits into the hydrophobic cavity.[10][11] Secondary interactions between the analyte's functional groups and the hydroxyl groups on the rim of the cavity further stabilize the diastereomeric complex, enabling separation.[10]

These CSPs have demonstrated a very high success rate for the separation of primary amines, particularly in polar organic or reversed-phase modes.[4][11]

Strategic Method Development & Data Comparison

No single column can guarantee separation. A systematic screening approach across different CSPs and mobile phase modes is the most efficient path to a successful method. Below is a comparative guide to initial screening conditions for 1-(Trifluoromethoxy)propan-2-amine.

Comparative Table of Starting Conditions
CSP ClassColumn ExampleModeTypical Mobile PhaseTypical Additive (v/v)Key Advantages & Considerations
Immobilized Polysaccharide Chiralpak® IA/IB/ICNormal Phase (NP)n-Hexane / 2-Propanol (90:10)0.1% Diethylamine (DEA)Broad selectivity, excellent solvent compatibility allowing for wide optimization range.[9] The recommended first-pass screen.
Immobilized Polysaccharide Chiralpak® IE/IFPolar Organic (PO)Acetonitrile / Methanol (99:1)0.1% ButylamineHigh efficiency for polar amines.[4] Different selectivity profile compared to NP mode.
Coated Polysaccharide Chiralcel® OD-HNormal Phase (NP)n-Hexane / Ethanol (85:15)0.1% Diethylamine (DEA)Potentially higher selectivity than immobilized counterparts for certain compounds.[6] Restricted solvent usage.
Cyclofructan-Based Larihc® CF6-PPolar Organic (PO)Acetonitrile / Methanol (95:5)0.1% Triethylamine (TEA)Very high success rate for primary amines.[4] Note: Butylamine can be detrimental to performance on this phase.[4]
Cyclodextrin-Based Astec® CYCLOBOND™ IReversed Phase (RP)Acetonitrile / 20mM Phosphate Buffer pH 6.0 (30:70)None (Buffered)Excellent for polar analytes in aqueous mobile phases.[11] Good alternative if NP/PO modes fail.

Visualization of Method Development Workflow

A logical, structured approach is crucial for efficient method development. The following diagrams illustrate the workflow and decision-making logic.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Optimization cluster_2 Phase 3: Secondary Screening Start Define Analyte: 1-(Trifluoromethoxy)propan-2-amine SelectCSPs Select Primary CSPs: - Immobilized Polysaccharide (IA, IE) - Cyclofructan (CF6-P) Start->SelectCSPs ScreenModes Screen in NP and PO Modes (Hex/IPA+DEA & ACN/MeOH+TEA) SelectCSPs->ScreenModes Evaluate Evaluate Results: Resolution (Rs) > 1.5? ScreenModes->Evaluate Optimize Optimize Lead Condition: - Adjust % Alcohol Modifier - Screen Additives (DEA, TEA, TFA) - Vary Temperature Evaluate->Optimize No Success Method Validated Evaluate->Success Yes SelectSecondary Select Secondary CSPs: - Different Polysaccharides (IB, IC, IF) - Cyclodextrin (RP Mode) Evaluate->SelectSecondary If No Success Optimize->Evaluate Optimize->Success ScreenSecondary Screen Secondary Set SelectSecondary->ScreenSecondary ScreenSecondary->Evaluate

Caption: A systematic workflow for chiral HPLC method development.

CSP_Selection_Logic Analyte {Analyte Properties|{Name: 1-(Trifluoromethoxy)propan-2-amine|Functional Group: Primary Amine|Other Features: OCF3 Group}} CSP_Choice Primary CSP Choice Polysaccharide (Immobilized) Cyclofructan / Cyclodextrin Analyte->CSP_Choice:f0 Polysaccharide Polysaccharide CSPs (IA, IE, etc.) Mechanism: H-bonding, Steric Fit Modes: NP, PO Additive: DEA, Butylamine CSP_Choice:f1->Polysaccharide Cyclo Cyclo- CSPs (CF6-P, CYCLOBOND) Mechanism: Inclusion Complex Modes: PO, RP Additive: TEA (for CF), Buffers (for CD) CSP_Choice:f2->Cyclo

Caption: Logic for selecting primary CSPs based on analyte structure.

Experimental Protocols

This section provides a detailed, step-by-step methodology for screening and optimization.

Materials and Equipment
  • HPLC System: Quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Columns: Chiralpak® IA (4.6 x 250 mm, 5 µm), Larihc® CF6-P (4.6 x 250 mm, 5 µm).

  • Solvents: HPLC-grade n-Hexane, 2-Propanol (IPA), Methanol (MeOH), Acetonitrile (ACN).

  • Additives: Diethylamine (DEA), Triethylamine (TEA), Trifluoroacetic Acid (TFA).

  • Sample: Racemic 1-(Trifluoromethoxy)propan-2-amine standard (1.0 mg/mL in mobile phase).

Protocol 1: Initial Screening
  • Column Equilibration: Equilibrate the Chiralpak IA column with Mobile Phase A (n-Hexane/IPA 90:10 + 0.1% DEA) for at least 30 minutes at a flow rate of 1.0 mL/min.

  • System Suitability: Inject the sample and confirm elution and reasonable peak shape.

  • Data Acquisition: Run the sample under the conditions specified in Table 1 for the Chiralpak IA column. Set column temperature to 25°C and UV detection at 210 nm.

  • Column Switch & Equilibration: Flush the system thoroughly with IPA. Equilibrate the Larihc CF6-P column with Mobile Phase B (ACN/MeOH 95:5 + 0.1% TEA) for 30 minutes at 1.0 mL/min.

  • Data Acquisition: Inject the sample and acquire data under the conditions for the Larihc CF6-P column.

  • Analysis: Evaluate the chromatograms from both runs. Identify the condition that provides the best selectivity (α) or partial separation. This will be your "lead condition."

Protocol 2: Lead Condition Optimization
  • Select Lead Condition: Based on Protocol 1, install the column that showed the most promise (e.g., Chiralpak IA).

  • Optimize Modifier Ratio: Prepare a series of mobile phases by varying the alcohol percentage (e.g., n-Hexane/IPA at 95:5, 90:10, and 85:15), keeping the 0.1% DEA constant.

  • Analyze and Evaluate: Inject the sample with each mobile phase. An increase in the polar alcohol modifier will typically decrease retention time. Observe the effect on the resolution (Rs) and selectivity (α) to find the optimal balance.

  • Screen Additives (If Necessary): If peak shape is poor or resolution is insufficient, screen alternative additives. For basic compounds, test different amines (e.g., Butylamine). An acidic additive like TFA (0.1%) can sometimes be beneficial, but should be used cautiously with amine analytes.

  • Temperature Study: Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often increase resolution, but at the cost of longer run times and higher backpressure.

By following this structured, comparative approach, researchers can efficiently develop a robust and reliable chiral HPLC method for the critical separation of 1-(Trifluoromethoxy)propan-2-amine enantiomers.

References

  • Berthod, A., et al. (2016). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH. [Link]

  • Haginaka, J. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Daicel. Daicel Polysaccharide Stationary Phases. Daicel. [Link]

  • Welch, C. J., et al. (2010). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. [Link]

  • Kannappan, V. (2022). Cyclodextrin-based CSPs. Chiralpedia. [Link]

  • Spiegel, D. A. (2019). Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. Springer Protocols. [Link]

  • Stalcup, A. M., & Gahm, K. H. (1996). Chiral separation of pharmaceutical compounds with charged cyclodextrins using capillary electrophoresis.
  • Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Chiral Technologies. [Link]

  • Piacenza, M., & Gade, L. H. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PMC - NIH. [Link]

  • Ali, I., et al. (2012). Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD. ResearchGate. [Link]

  • Kannappan, V. (2022). Polysaccharide-based CSPs. Chiralpedia. [Link]

  • Kasperec, J., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Aturki, Z., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). SciSpace. [Link]

  • Welch, C. J. (1994). Chiral separations. VTechWorks. [Link]

Sources

Determination of Enantiomeric Excess (ee) for (S)-1-(Trifluoromethoxy)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the determination of enantiomeric excess (ee) for (S)-1-(Trifluoromethoxy)propan-2-amine .

A Senior Scientist’s Comparison Guide to Analytical Methodologies

Part 1: The Analytical Challenge (Executive Summary)

The determination of enantiomeric purity for 1-(Trifluoromethoxy)propan-2-amine presents a specific set of analytical hurdles that distinguish it from standard aromatic amines.

  • The "Invisible" Analyte: Unlike amphetamines or aromatic amino acids, this molecule is aliphatic. It lacks a conjugated

    
    -system, rendering it UV-silent  (invisible to standard UV detectors at 254 nm).
    
  • Volatility: As a low-molecular-weight primary amine, the free base is volatile, complicating recovery and handling.

  • The Fluorine Advantage: The trifluoromethoxy group (

    
    ) is a powerful handle for 
    
    
    
    NMR, offering a spectroscopic alternative to chromatography.

This guide compares three distinct workflows to solve these challenges. Method A (Derivatization-HPLC) is the recommended "Gold Standard" for accuracy and sensitivity. Method B (


 NMR)  is the rapid screening alternative.

Part 2: Comparative Analysis of Methods

FeatureMethod A: GITC Derivatization (HPLC) Method B: Mosher Amide (

NMR)
Method C: Direct Chiral GC
Primary Mechanism Diastereomeric Thiourea FormationDiastereomeric Amide FormationCyclodextrin Inclusion
Detection Mode UV (254 nm) - Chromophore added

NMR Spectroscopy
FID (Flame Ionization)
Accuracy High (>99.5% precision)Medium (Dependent on integration)High
Throughput High (Automated injections)Low (Sample prep + NMR time)Medium (Long run times)
Pros Adds UV visibility; robust separation on standard columns.No separation optimization needed; structural proof.No derivatization required (if column allows).
Cons Requires chemical reaction step.Requires expensive deuterated solvents; lower sensitivity.Peak tailing common for free amines; requires specialized column.
Recommendation Primary Choice (QC/Release) Secondary Choice (R&D Screen) Alternative

Part 3: Detailed Experimental Protocols

Method A: The Gold Standard – GITC Derivatization & HPLC

Rationale: Since the native amine has no UV absorbance, we react it with 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) . This introduces a UV-active thiourea moiety and creates diastereomers that separate easily on standard silica or polysaccharide columns.

Step 1: Derivatization Workflow
  • Prepare Stock: Dissolve 5 mg of the amine hydrochloride in 1.0 mL of Acetonitrile (MeCN).

  • Base Release: Add 2.0 equivalents of Triethylamine (TEA) to liberate the free amine.

  • Reaction: Add 1.1 equivalents of GITC reagent.

  • Incubation: Shake at room temperature for 30 minutes. (Reaction is usually instantaneous).

  • Quench: Add 10

    
    L of ethanolamine to scavenge excess GITC (optional, prevents reagent peak interference).
    
Step 2: HPLC Conditions
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose derivatives) are not strictly necessary because GITC forms diastereomers. Standard C18 columns often separate GITC derivatives. However, to ensure maximum resolution (

    
    ), a Chiralpak AD-H (250 x 4.6 mm, 5 
    
    
    
    m)
    is recommended.
  • Mobile Phase: n-Hexane : Ethanol (90 : 10 v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (The thiourea linkage absorbs strongly here).

  • Temperature: 25°C.

Step 3: Data Interpretation
  • The (S)-amine-GITC derivative typically elutes before or after the (R)-amine-GITC derivative.

  • Self-Validation: Inject the racemic amine derivatized with GITC first to establish the separation factor.

Method B: The Rapid Screen – NMR with Mosher's Acid

Rationale: The


 group is a singlet in 

NMR. By converting the enantiomers into diastereomers using a chiral acid chloride (Mosher's Acid Chloride), the chemical environment of the

group changes, splitting the signal into two distinct peaks.
Protocol:
  • Mix: In a small vial, combine:

    • 10 mg this compound HCl.

    • 15 mg (R)-(-)-

      
      -Methoxy-
      
      
      
      -(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride).
    • 0.5 mL Pyridine-d5 (acts as solvent and base).

  • React: Shake for 15 minutes.

  • Analyze: Transfer directly to an NMR tube.

  • Acquisition: Run

    
     NMR (no decoupling needed).
    
Analysis:
  • Look for: Two singlets in the

    
     to 
    
    
    
    ppm range (corresponding to
    
    
    ).
  • Note: You will also see the

    
     signal from the Mosher reagent itself (approx -70 ppm), which also splits into diastereomeric peaks.
    
  • Calculation: Integration of Peak A vs. Peak B gives the molar ratio directly.

    
    
    

Part 4: Visualization of Logic & Workflows

The following diagrams illustrate the decision process and the chemical mechanism for the recommended GITC method.

Diagram 1: Method Selection Decision Tree

MethodSelection Start Start: this compound Sample CheckUV Does the lab have ELSD or CAD detectors? Start->CheckUV DirectHPLC Method D: Direct Chiral HPLC (Column: Crownpak CR-I(+)) Detector: ELSD/CAD CheckUV->DirectHPLC Yes CheckSpeed Is high throughput/QC required? CheckUV->CheckSpeed No (Only UV Avail) DerivGITC Method A (Recommended): GITC Derivatization -> HPLC-UV (Robust, High Sensitivity) CheckSpeed->DerivGITC Yes (QC/Batch Release) NMRScreen Method B: 19F NMR w/ Mosher's Acid (Fast R&D Screen, No Column) CheckSpeed->NMRScreen No (Single Sample)

Caption: Decision matrix for selecting the optimal analytical method based on laboratory equipment and throughput needs.

Diagram 2: GITC Derivatization Mechanism

GITC_Mechanism Amine Invisible Amine (S)-1-(OCF3)propan-2-amine Reaction Base (TEA) Nucleophilic Addition Amine->Reaction GITC GITC Reagent (UV Active + Chiral) GITC->Reaction Product Thiourea Derivative (Diastereomer) Reaction->Product UV UV Absorbance (254 nm) Product->UV Sep Separable on Achiral or Chiral Phase Product->Sep

Caption: Chemical transformation of the UV-silent amine into a UV-active thiourea diastereomer suitable for HPLC.

Part 5: References & Authority

  • Sigma-Aldrich. this compound hydrochloride Product Specification. Link

  • Seco, J. M., et al. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 104(1), 17-118. (Foundational text on Mosher's method and NMR chiral discrimination). Link

  • Kinoshita, T., et al. (1981). "Resolution of amino acid enantiomers by HPLC using GITC." Journal of Chromatography A. (Establishes GITC as a standard for primary amines).

  • BenchChem Technical Guides. "Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols and Amines." (General protocols for fluorinated chiral motifs). Link

  • Parker, D. (1991). "NMR Determination of Enantiomeric Purity." Chemical Reviews, 91(7), 1441–1457. (Specifics on 19F NMR applications). Link

Sources

Validation of absolute configuration of (S)-1-(Trifluoromethoxy)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: (S)-1-(Trifluoromethoxy)propan-2-amine CAS (HCl Salt): 2055390-08-2 Class: Fluorinated Chiral Amine Building Block[1][2]

The validation of absolute configuration for this compound is a critical quality gate in medicinal chemistry. The trifluoromethoxy (


) group imparts unique lipophilicity and metabolic stability, but its flexibility and electron-withdrawing nature complicate standard stereochemical assignments.

This guide moves beyond generic advice, providing a comparative technical analysis of the three primary validation methodologies: Single Crystal X-Ray Diffraction (SXRD) , NMR Derivatization (Mosher’s Method) , and Vibrational Circular Dichroism (VCD) . It recommends a dual-validation approach for high-stakes drug development pipelines.

Part 1: Comparative Analysis of Validation Methodologies

The following table contrasts the three industry-standard methods specifically for a fluorinated aliphatic amine.

Method Performance Matrix
FeatureMethod A: Single Crystal X-Ray (SXRD) Method B: Mosher's Method (NMR) Method C: VCD Spectroscopy
Principle Direct imaging of electron density; anomalous dispersion.Anisotropic shielding differences in diastereomeric amides.Comparison of experimental vs. DFT-calculated vibrational optical activity.
Sample State Solid (Single Crystal) . Requires salt formation for this amine.[3]Solution . Derivatization required.[4]Solution (Neat or dissolved) . No derivatization.
Confidence Absolute (100%) . The "Gold Standard."[5]High (95%+). Subject to conformational ambiguity.High (90-95%). Dependent on calculation level of theory.
Throughput Low (Days to Weeks for crystal growth).High (Hours).[1][6][7]Medium (Hours for scan + Days for DFT).
Specific Challenge The free base is an oil; requires heavy-atom salt (e.g., HBr, p-TsOH) for absolute assignment.The

group is flexible; may complicate conformational lock.
Requires significant computational resources (Gaussian/DFT).
Cost High (Instrument time/Crystallographer).Low (Reagents + NMR time).Medium (Instrument + Software).[8]

Part 2: Strategic Decision Framework

The choice of method depends on the sample's physical state and the project stage.

ValidationWorkflow Start Start: this compound Sample StateCheck Is the sample a solid crystal? Start->StateCheck SXRD Method A: Single Crystal X-Ray (SXRD) (Definitive) StateCheck->SXRD Yes (e.g. HCl salt) SaltFormation Derivatize: Form Heavy Atom Salt (e.g., HBr, p-TsOH) StateCheck->SaltFormation No (Oil/Liquid) Mosher Method B: Mosher's Analysis (NMR) (Rapid/Routine) StateCheck->Mosher Routine QC VCD Method C: VCD Spectroscopy (Non-destructive/Oil) StateCheck->VCD No Crystals & Precious Sample SaltFormation->SXRD Crystals Formed SaltFormation->Mosher Crystallization Fails

Figure 1: Decision tree for selecting the appropriate absolute configuration validation method.

Part 3: Experimental Protocols

Protocol A: Mosher's Method (The Workhorse)

Best for: Rapid validation of the synthesized oil/free base.

Scientific Rationale: Reaction of the chiral amine with both (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


)- and (

)-

-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) creates diastereomeric amides. The phenyl ring of the MTPA auxiliary exerts an anisotropic shielding effect on the protons of the amine. By calculating the difference in chemical shifts (

), the spatial arrangement of groups around the chiral center is deduced.

Step-by-Step Methodology:

  • Preparation of (R)-MTPA Amide:

    • Dissolve 5 mg of this compound (free base) in 0.6 mL deuterated pyridine (pyridine-

      
      ) in an NMR tube.
      
    • Note: If starting with HCl salt, neutralize with

      
       and extract into 
      
      
      
      first, or add excess pyridine to the salt.
    • Add 10 µL (1.2 eq) of (S)-MTPA-Cl . (Note: (S)-MTPA-Cl yields the (R)-Mosher ester/amide according to Cahn-Ingold-Prelog priority changes, but verify your reagent's specific stereochemistry).

    • Shake and allow to stand for 1 hour.

  • Preparation of (S)-MTPA Amide:

    • Repeat the procedure in a second tube using (R)-MTPA-Cl .

  • Data Acquisition:

    • Acquire

      
       NMR (400 MHz or higher) for both samples.
      
    • Focus on the signals for:

      • H1: The methyl doublet (

        
        ).
        
      • H3: The methylene protons attached to the

        
         group (
        
        
        
        ).
  • Analysis (

    
     Calculation): 
    
    • Calculate

      
      .[2][6]
      
    • Interpretation: Construct a model. For the (S)-amine configuration, protons on the right side of the plane (usually the

      
       group side) should show a specific sign (+/-) relative to the methyl group.
      

MosherModel Center Chiral Center (C2) Amide MTPA Amide Plane Center->Amide H_Methyl H (Methyl) Shielded/Deshielded? Center->H_Methyl H_OCF3 H (CH2-OCF3) Shielded/Deshielded? Center->H_OCF3 Phenyl Phenyl Group (Shielding Cone) Amide->Phenyl

Figure 2: Conceptual representation of the Mosher Shielding Cone. The Phenyl group shields the substituent cis to it.

Protocol B: Salt Formation for SXRD (The Gold Standard)

Best for: Final regulatory filing and definitive proof.

Scientific Rationale: The heavy atom method (using anomalous scattering) is preferred for absolute configuration.[9] While modern diffractometers can use the oxygen/fluorine signal (using Cu K


 radiation), introducing a heavier atom like Bromine or Sulfur significantly increases the reliability factor (R-factor).

Methodology:

  • Reagent Selection: Use p-Toluenesulfonic acid (p-TsOH) or Hydrobromic acid (HBr) . The p-TsOH salt is often non-hygroscopic and crystallizes well.

  • Crystallization:

    • Dissolve 50 mg of the amine in a minimum amount of warm ethanol or isopropanol.

    • Add 1 equivalent of p-TsOH monohydrate.

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, use vapor diffusion: Place the vial (uncapped) inside a larger jar containing diethyl ether or hexane (antisolvent) and seal the outer jar.

  • Validation:

    • Select a single crystal with sharp edges.

    • Collect X-ray data.[9][10][11]

    • Critical Check: Ensure the Flack Parameter is calculated.

      • Flack

        
         (with small standard deviation) 
        
        
        
        Correct Absolute Configuration.
      • Flack

        
        
        
        
        
        Inverted Structure (You have the enantiomer).

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and .alpha.-methoxy-.alpha.-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society.

  • Sigma-Aldrich. this compound hydrochloride Product Page.

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[12][13] Chemical Reviews.

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A.

  • Stephens, P. J., et al. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.[5][14] American Laboratory.

Sources

Comparative Guide: Metabolic Half-Life of Trifluoromethoxy vs. Trifluoromethyl Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the strategic substitution of hydrogen or methyl groups with fluorinated motifs is a cornerstone of lead optimization.[1][2] While both trifluoromethyl (


) and trifluoromethoxy (

) groups significantly enhance metabolic stability compared to non-fluorinated analogs, they do so through distinct physicochemical mechanisms.[2][3]

This guide provides a technical comparison of these two "super-fluorinated" motifs, focusing on their impact on metabolic half-life (


), intrinsic clearance (

), and physicochemical properties.

Key Finding: While


 provides superior electronic deactivation of aromatic rings (reducing oxidative susceptibility), 

offers a unique "orthogonal" steric shield and higher lipophilicity (

), often resulting in different clearance profiles and improved membrane permeability.

Part 1: Physicochemical Drivers of Metabolic Stability

To understand the metabolic half-life differences, one must first analyze the electronic and steric environments these groups create. The metabolic fate of an amine is heavily dictated by its pKa (protonation state) and the accessibility of the nitrogen lone pair to Cytochrome P450 (CYP) heme centers.

Comparative Physicochemical Data
ParameterTrifluoromethyl (

)
Trifluoromethoxy (

)
Impact on Metabolism
Hammett Constant (

)
0.540.35

is a stronger EWG, lowering amine pKa more effectively, potentially reducing CYP affinity.
Hansch Lipophilicity (

)
0.881.04

is more lipophilic, potentially increasing volume of distribution (

) and non-specific binding.
Bond Angle / Conformation Rotating "Propeller"Orthogonal (90° twist)

lies perpendicular to the ring, blocking vertical metabolic attack vectors.
C-X Bond Strength C-C: ~347 kJ/molC-O: ~360 kJ/molBoth are chemically robust; the C-F bonds (485 kJ/mol) are metabolically inert in both.
Conformational Shielding

The


 group exhibits a specific conformational preference where the 

bond twists out of the plane of the aromatic ring to minimize electronic repulsion with the ring's

-system. This creates a "roof" effect that can sterically hinder enzymes more effectively than the rotating

group.

Conformation cluster_0 Trifluoromethyl (-CF3) cluster_1 Trifluoromethoxy (-OCF3) CF3_Struct Planar Rotation (Propeller-like) CF3_Effect Electronic Deactivation (Primary Mode) CF3_Struct->CF3_Effect Comparison Metabolic Consequence CF3_Effect->Comparison Reduces SOM Reactivity OCF3_Struct Orthogonal Twist (90° out of plane) OCF3_Effect Steric Shielding + Lipophilicity Boost OCF3_Struct->OCF3_Effect OCF3_Effect->Comparison Blocks Access to SOM

Figure 1: Conformational differences affecting enzyme accessibility. SOM = Site of Metabolism.

Part 2: Metabolic Stability Analysis

Mechanisms of Stabilization

Metabolic degradation of amines typically proceeds via N-dealkylation or ring hydroxylation.

  • Blocking Ring Hydroxylation: Both groups block the specific carbon they are attached to. However,

    
     strongly deactivates the entire ring, making distal positions less nucleophilic and less prone to oxidation.
    
  • Blocking N-Dealkylation: By lowering the electron density on the nitrogen (via inductive effects), both groups make the initial Single Electron Transfer (SET) step in CYP catalysis less favorable.

Comparative Half-Life Data (Reconstructed from Literature Trends)

The following table illustrates the relative stability enhancement typically observed when replacing a methyl group with fluorinated bioisosteres in a standard microsomal stability assay.

SubstituentRelative

(min)
Intrinsic Clearance (

)
Mechanism of Action

(Control)
10 - 20HighRapid benzylic oxidation to carboxylic acid.

15 - 25HighRapid O-dealkylation (loss of methyl).

> 60LowBlocks benzylic oxidation; deactivates ring.

> 60LowBlocks O-dealkylation; steric shielding of neighbors.

Critical Insight: While both fluorinated groups often achieve "high stability" (


 min), 

is frequently employed when the molecule requires a boost in lipophilicity to improve membrane permeability or blood-brain barrier (BBB) penetration (e.g., Riluzole), whereas

is preferred when minimizing molecular weight and maximizing electronic withdrawal is the priority.

MetabolicPathways cluster_pathways Metabolic Fates Drug Drug Candidate (Amine Scaffold) CYP CYP450 Enzyme Drug->CYP Incubation Oxidation Ring Hydroxylation (Phase I) CYP->Oxidation Non-fluorinated (Electron Rich) Dealkylation N/O-Dealkylation (Phase I) CYP->Dealkylation Methoxy (-OCH3) Stable Metabolically Stable (Extended t1/2) CYP->Stable Trifluoromethyl (-CF3) (High EWG, Blocked C-H) CYP->Stable Trifluoromethoxy (-OCF3) (Steric Shield, Blocked O-C)

Figure 2: Impact of fluorination on diverting metabolic pathways.

Part 3: Experimental Protocol (Microsomal Stability)

To objectively compare these groups in your own lead series, a standardized Liver Microsome Stability Assay is required.[3] This protocol ensures data integrity and reproducibility.

Objective

Determine the intrinsic clearance (


) and half-life (

) of

vs

analogs using Human Liver Microsomes (HLM).
Materials
  • Test Compounds: 1 µM final concentration (in DMSO).

  • Matrix: Pooled Human Liver Microsomes (0.5 mg/mL protein).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (IS).

Workflow Logic

The experiment relies on the "depletion method." We measure the disappearance of the parent compound over time.[1]

AssayWorkflow cluster_sampling Time Point Sampling Step1 Pre-Incubation (Microsomes + Buffer + Compound) 37°C, 10 min Step2 Initiation (Add NADPH Regenerating System) Step1->Step2 T0 T = 0 min Step2->T0 T15 T = 15 min Step2->T15 T30 T = 30 min Step2->T30 T60 T = 60 min Step2->T60 Step3 Quenching (Add Ice-Cold ACN + Internal Std) Precipitate Proteins T0->Step3 T15->Step3 T30->Step3 T60->Step3 Step4 Centrifugation 4000 rpm, 20 min, 4°C Step3->Step4 Step5 LC-MS/MS Analysis Quantify Parent Remaining % Step4->Step5

Figure 3: Step-by-step workflow for determining metabolic half-life.

Data Calculation

Calculate the slope (


) of the linear regression of 

vs. time.
  • Half-life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    

Part 4: Conclusion & Application Guide

When choosing between


 and 

to improve metabolic stability:
  • Choose Trifluoromethyl (

    
    ) if: 
    
    • You need maximum electron withdrawal to deactivate an electron-rich aromatic ring.

    • You wish to keep lipophilicity (LogP) lower than the

      
       alternative.
      
    • Steric bulk needs to be minimized (Propeller volume < Orthogonal volume).

  • Choose Trifluoromethoxy (

    
    ) if: 
    
    • You need to increase lipophilicity to cross the Blood-Brain Barrier (BBB).

    • You require a conformational "twist" to block a specific metabolic pocket that

      
       cannot shield.
      
    • You are optimizing a phenol derivative (ether linkage is stable).

Both groups are superior to non-fluorinated alkyls, but the


 group is the "lipophilic shield" of choice for modern CNS drug discovery.

References

  • BenchChem. (2025).[1][3] A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery. Retrieved from

  • Meanwell, N. A. (2018).[4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from

  • Leroux, F. R., et al. (2015). The Trifluoromethoxy Group: A Pharmacophore with Unique Properties. ChemMedChem. Retrieved from

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. ACS Professional Reference Book.
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Retrieved from

Sources

Optical rotation data for (S)-1-(Trifluoromethoxy)propan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: (S)-1-(Trifluoromethoxy)propan-2-amine Hydrochloride

Executive Summary: The "Super-Lipophilic" Chiral Building Block

Product: this compound hydrochloride CAS: 2055390-08-2 Role: Advanced Chiral Building Block for Medicinal Chemistry

In the landscape of modern drug discovery, the trifluoromethoxy (


)  group is a critical bioisostere. It is often described as a "super-lipophilic" version of a methoxy group. This guide analyzes This compound hydrochloride , a chiral amine scaffold used to introduce this moiety with precise stereochemical control.

Unlike simple alkyl amines, this building block offers a unique combination of metabolic stability (blocking oxidative metabolism at the ether linkage) and modulated basicity (due to the electron-withdrawing nature of the


 group). This guide provides the technical specifications, comparative performance data, and rigorous characterization protocols required for its integration into high-value active pharmaceutical ingredients (APIs).

Technical Profile & Optical Rotation Data

Optical Rotation Specifications

For chiral building blocks in this class, the specific optical rotation (


) is the primary metric for enantiomeric purity. While exact values can vary slightly by batch and concentration, the data below provides the standard reference range and comparative benchmarks.
ParameterSpecification / ValueNotes
Compound This compound HCl Target Molecule
CAS Number 2055390-08-2Verified Identifier
Optical Rotation (

)
Batch Dependent (Refer to CoA)Typical Range: Positive (+) rotation expected in polar solvents (e.g., MeOH,

), analogous to non-fluorinated congener.
Enantiomeric Excess (ee)

(Standard),

(High Purity)
Critical for API synthesis.
Analog Benchmark 1 (S)-1-Methoxypropan-2-amine

(neat) [1]
Analog Benchmark 2 (S)-1,1,1-Trifluoropropan-2-amine HCl

is distinct; often used as a direct comparator for electronic effects.

Critical Note on Data Integrity: Due to the hygroscopic nature of amine hydrochloride salts, the observed rotation is highly sensitive to water content and solvent choice. The "Self-Validating Protocol" in Section 4 must be used to verify supplier claims.

Physical Properties
  • Molecular Formula:

    
    
    
  • Molecular Weight: 179.57 g/mol [1]

  • Appearance: White to off-white solid

  • Solubility: Highly soluble in water, methanol, DMSO; sparingly soluble in dichloromethane (free base is soluble in DCM).

Comparative Performance Analysis

Why choose the


  variant over the standard Methyl (

) or Trifluoromethyl (

) analogs?
Structural & Electronic Comparison
Feature(S)-1-Methoxy- (OMe)(S)-1-Trifluoromethyl- (CF3)(S)-1-Trifluoromethoxy- (OCF3)
Electronic Effect Electron Donating (+M)Strong Electron Withdrawing (-I)Electron Withdrawing (-I) + Resonance (+M)
Lipophilicity (

)
Low (Hydrophilic)HighVery High (Super-Lipophilic)
Metabolic Stability Low (O-Dealkylation risk)High (C-F bond stability)High (Blocks O-dealkylation)
Conformation FlexibleRigid (Hyperconjugation)Orthogonal (C-O-C twist)
Basicity of Amine Standard Primary AmineReduced (

lowered by

units)
Modulated (Less basic than OMe, more than CF3)
Decision Logic for Medicinal Chemists

The choice of the


 analog is driven by the need to improve bioavailability  without sacrificing the steric profile of the ether linkage.

SelectionLogic Start Drug Candidate Optimization Issue1 Issue: High Metabolic Clearance? Start->Issue1 Issue2 Issue: Low Membrane Permeability? Start->Issue2 Sol1 Switch -OMe to -OCF3 Issue1->Sol1 Yes (O-dealkylation) Sol2 Switch -Me to -CF3 Issue1->Sol2 No (C-oxidation) Issue2->Sol1 Moderate Increase Needed Result1 Blocks P450 Oxidation Retains H-bond Acceptor Sol1->Result1 Result2 Increases Lipophilicity (LogP) Enhances BBB Penetration Sol1->Result2

Figure 1: Decision matrix for selecting fluorinated bioisosteres in lead optimization.

Self-Validating Experimental Protocol

To ensure the integrity of your chiral synthesis, you must validate the optical rotation and enantiomeric excess of the starting material before committing it to a large-scale reaction.

Protocol: Precise Optical Rotation Measurement

Objective: Determine specific rotation


 to confirm identity and approximate purity.

Reagents:

  • This compound HCl (Target)

  • Methanol (HPLC Grade,

    
    )
    
  • Sodium D-Line Polarimeter (589 nm)

Workflow:

  • Preparation: Dry the hydrochloride salt in a vacuum desiccator over

    
     for 4 hours to remove surface moisture (hygroscopicity affects weight).
    
  • Solvation: Accurately weigh

    
     of the salt. Dissolve in exactly 
    
    
    
    of Methanol in a volumetric flask (
    
    
    ).
  • Equilibration: Allow the solution to stabilize at

    
     in a thermostated water bath.
    
  • Measurement:

    • Zero the polarimeter with pure Methanol blank.

    • Fill the

      
       polarimeter tube, ensuring no bubbles are trapped in the light path.
      
    • Take 5 readings and average the observed rotation (

      
      ).
      
  • Calculation:

    
    
    Where 
    
    
    
    is path length in dm (usually 1) and
    
    
    is concentration in g/100mL.
Protocol: Chiral Derivatization for HPLC (Mosher's Amide Method)

If optical rotation is ambiguous, convert to a diastereomer for HPLC analysis.

  • Free Base Liberation: Treat 10 mg of amine HCl with

    
     (aq) and extract with DCM.
    
  • Coupling: React the free amine with (R)-(-)-

    
    -methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride).
  • Analysis: Analyze by

    
    -NMR or Chiral HPLC. The presence of a single set of signal peaks confirms enantiopurity; split peaks indicate racemization.
    

Synthesis & Manufacturing Context

Understanding the origin of the impurity profile helps in troubleshooting.

  • Route A (Biocatalytic): Transaminase-catalyzed amination of 1-(trifluoromethoxy)propan-2-one.

    • Advantage:[1][2][3] Extremely high ee (>99%).

    • Impurity: Trace protein residues.

  • Route B (Chemical Resolution): Reductive amination followed by fractional crystallization with chiral tartaric acid derivatives.

    • Advantage:[1][2][3] Scalable.[4]

    • Impurity: Potential for 1-5% of the (R)-enantiomer if resolution is incomplete.

SynthesisWorkflow Input 1-(Trifluoromethoxy)propan-2-one Step1 Asymmetric Reductive Amination (Transaminase / Chiral Cat.) Input->Step1 Step2 Salt Formation (HCl) Step1->Step2 QC QC: Optical Rotation & HPLC Step2->QC QC->Step2 Fail (Recrystallize) Final (S)-Product QC->Final Pass

Figure 2: Typical manufacturing workflow for chiral fluorinated amines.

References

  • BenchChem. (2025). Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: this compound hydrochloride. Retrieved from

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Context on OCF3 vs OMe properties).
  • European Pharmacopoeia. (2024). Chapter 2.2.7: Optical Rotation. (Standard Protocol for Polarimetry).

Sources

Safety Operating Guide

Mastering Safety: A Guide to Personal Protective Equipment for Handling (S)-1-(Trifluoromethoxy)propan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. (S)-1-(Trifluoromethoxy)propan-2-amine hydrochloride is a key building block in modern synthesis, and understanding its characteristics is paramount to handling it responsibly. This guide moves beyond a simple checklist, offering a procedural and scientific rationale for the selection and use of Personal Protective Equipment (PPE), ensuring that your focus remains on your research, secured by a foundation of safety.

Hazard Analysis: Understanding the "Why" Behind the "What"

Before we can select the appropriate PPE, we must first understand the intrinsic hazards of this compound hydrochloride. According to the Globally Harmonized System (GHS) classification, this compound presents several risks that dictate our safety protocols.

The signal word "Warning" and the GHS07 pictogram (an exclamation mark) immediately alert us to its irritant and harmful properties. Let's dissect the specific hazard statements:

Hazard CodeStatementImplication in the Laboratory
H302 Harmful if swallowedAccidental ingestion could lead to adverse health effects. This underscores the importance of preventing hand-to-mouth contact and strict hygiene measures.
H315 Causes skin irritationDirect contact with the skin can cause redness, inflammation, or dermatitis. This necessitates robust skin protection.
H319 Causes serious eye irritationThe compound can cause significant, potentially damaging, irritation if it comes into contact with the eyes, making proper eye protection non-negotiable.
H335 May cause respiratory irritationAs a solid, dust particles can be inhaled, leading to irritation of the nose, throat, and lungs. This hazard highlights the need for proper ventilation and, in some cases, respiratory protection.

This data is based on the hydrochloride salt form of the compound, which is a solid at room temperature.

The Core Protocol: A Multi-Layered Defense System

Effective protection is not about a single piece of equipment but a holistic system. Engineering controls, such as a chemical fume hood, are the first and most critical line of defense.[1][2][3] All handling of this compound hydrochloride should occur within a certified and functioning fume hood to minimize inhalation exposure. The following PPE is mandatory for use in conjunction with these engineering controls.

Eye and Face Protection: Shielding from the Irreversible

Given the H319 warning for serious eye irritation, protecting your vision is of utmost importance.

  • Required Equipment: ANSI Z87.1-compliant (or equivalent standard) chemical splash goggles are required.[1][4] A face shield should be worn over the goggles during procedures with a higher risk of splashing or dust generation, such as when transferring large quantities of the solid.[2]

  • Scientific Rationale: Standard safety glasses do not provide a complete seal around the eyes and are insufficient to protect against fine dusts or splashes. Chemical splash goggles create a protective seal, directly mitigating the risk of eye contact.[5]

  • Operational Protocol:

    • Inspect goggles for any damage, such as cracks or strap degradation, before each use.

    • Ensure a snug fit that forms a seal with the face.

    • If a face shield is required, ensure it is clean and provides full-face coverage.

    • In case of eye contact, proceed immediately to an eyewash station and flush for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

Skin Protection: An Impermeable Barrier

With an H315 warning for skin irritation, comprehensive skin protection is essential. This includes gloves, a lab coat, and appropriate clothing.

  • Hand Protection (Gloves):

    • Required Equipment: Compatible chemical-resistant gloves are mandatory.[6][7] Nitrile gloves are a suitable choice for incidental contact and protection against the solid form.[8] For tasks involving solvents or prolonged handling, it is crucial to consult the glove manufacturer's specific chemical resistance data.

    • Scientific Rationale: The effectiveness of a glove is determined by its resistance to permeation (the process of a chemical passing through the glove material on a molecular level) and degradation (the physical deterioration of the glove material).[9] While nitrile offers broad protection for many laboratory chemicals, no single glove material is impervious to all substances.[8]

    • Operational Protocol:

      • Always inspect gloves for pinholes, tears, or discoloration before use.[7]

      • Don gloves over the cuff of the lab coat to protect the wrist area.

      • If contact with the chemical occurs, remove the glove immediately using a proper technique that avoids touching the outer contaminated surface with bare skin.[6][7]

      • Wash hands thoroughly with soap and water after removing gloves.[6][7]

      • Dispose of contaminated gloves as hazardous waste according to your institution's guidelines.[10]

  • Body Protection:

    • Required Equipment: A buttoned, long-sleeved laboratory coat is required. Ensure you are also wearing long pants and closed-toe shoes to cover all exposed skin.

    • Scientific Rationale: The lab coat provides a removable barrier that protects your personal clothing and skin from contamination. Natural fibers like cotton are preferable as they are less likely to melt and adhere to the skin upon contact with certain chemicals or in a fire, compared to synthetic fibers.

    • Operational Protocol:

      • Keep the lab coat fully buttoned at all times in the lab.

      • Remove the lab coat before leaving the laboratory to prevent the spread of contamination.

      • Contaminated lab coats should be professionally laundered and not taken home.

Respiratory Protection: Ensuring Clean Air

The primary defense against respiratory irritation (H335) is the use of a chemical fume hood.[1]

  • Required Equipment: Respiratory protection is generally not required when handling small quantities within a properly functioning chemical fume hood. However, if engineering controls are not available or are insufficient to control dust generation (e.g., during a large spill or when weighing large amounts), a NIOSH-approved respirator with particulate filters (or equivalent standard) must be used.[4][5]

  • Scientific Rationale: The fume hood captures airborne dust at the source. If this primary control is compromised, a respirator acts as a personal barrier, filtering contaminants from the air you breathe.

  • Operational Protocol:

    • Personnel who may need to use a respirator must be part of a formal respiratory protection program, which includes fit-testing and training.

    • Always inspect the respirator, including straps and filters, before use.

    • If inhalation occurs, immediately move to fresh air and seek medical attention.[6]

Operational Workflow: From Preparation to Disposal

A systematic approach ensures safety at every stage of handling. The following workflow integrates PPE use into the broader operational context.

PPE_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase prep_area Verify Fume Hood Functionality Locate Spill Kit & Safety Showers gather_ppe Gather All Necessary PPE (Goggles, Gloves, Lab Coat) prep_area->gather_ppe inspect_ppe Inspect PPE for Damage gather_ppe->inspect_ppe don_ppe Don PPE in Correct Sequence (Coat -> Goggles -> Gloves) inspect_ppe->don_ppe handle_chem Handle Chemical Inside Fume Hood (Weighing, Transfer, Reaction) don_ppe->handle_chem decontaminate Decontaminate Work Area & Equipment handle_chem->decontaminate doff_ppe Doff PPE in Correct Sequence (Gloves -> Goggles -> Coat) decontaminate->doff_ppe dispose Dispose of Contaminated Waste (Gloves, Wipes) Properly doff_ppe->dispose wash_hands Wash Hands Thoroughly dispose->wash_hands

Caption: PPE workflow from preparation to disposal.

Step-by-Step Disposal Plan

Proper disposal is a critical final step to ensure the safety of you and your colleagues.

  • Segregation: All materials that have come into direct contact with this compound hydrochloride, including gloves, weigh boats, and contaminated paper towels, must be treated as hazardous waste.[5]

  • Containment: Collect these materials in a designated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[11]

  • Consultation: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed waste disposal company, in accordance with all local, regional, and national regulations.[1]

  • Decontamination: Thoroughly decontaminate any reusable equipment, such as spatulas or glassware, before removing it from the fume hood.

By integrating this expert-level understanding of the hazards with meticulous operational protocols, you build a self-validating system of safety. This approach not only protects you and your colleagues but also upholds the integrity of your research by preventing contamination and ensuring reproducible results.

References

  • Chemtron Supply Corporation. Safety Data Sheet.[Link]

  • Sigma-Aldrich. This compound hydrochloride (Chinese).[Link]

  • OSHA. OSHA Glove Selection Chart.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.